molecular formula C16H16O3 B1459836 3-(2-(Benzyloxy)ethoxy)benzaldehyde CAS No. 1141781-75-0

3-(2-(Benzyloxy)ethoxy)benzaldehyde

Cat. No.: B1459836
CAS No.: 1141781-75-0
M. Wt: 256.3 g/mol
InChI Key: DIDUSPQIIVEBOF-UHFFFAOYSA-N
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Description

3-(2-(Benzyloxy)ethoxy)benzaldehyde is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylmethoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-12-15-7-4-8-16(11-15)19-10-9-18-13-14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDUSPQIIVEBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-(Benzyloxy)ethoxy)benzaldehyde: A Strategic Linker in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-(Benzyloxy)ethoxy)benzaldehyde (CAS 1141781-75-0) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 1141781-75-0) is a specialized organic intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds. Structurally, it consists of a benzaldehyde core functionalized at the meta-position with a benzyloxy-protected ethylene glycol linker. This dual-functionality—combining a reactive electrophile (aldehyde) with a masked nucleophile (protected alcohol)—makes it a critical building block for Fragment-Based Drug Discovery (FBDD) and the development of Proteolysis Targeting Chimeras (PROTACs) .

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and applications in oncology and enzyme inhibition research.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound serves as a "masked" hydrophilic spacer. The benzyl group acts as a robust protecting group, stable to basic and oxidative conditions, while the aldehyde allows for immediate diversification via reductive amination or condensation reactions.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 1141781-75-0
IUPAC Name 3-[2-(Benzyloxy)ethoxy]benzaldehyde
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Appearance Pale yellow to colorless oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
LogP (Predicted) ~3.2 (Lipophilic due to benzyl group)
Flash Point >110°C (Predicted)
Key Functional Groups Aldehyde (Electrophile), Ether (Stable Linker), Benzyl (Protecting Group)

Synthetic Pathways & Optimization

The synthesis of this compound typically follows a Williamson Ether Synthesis protocol. This pathway is preferred over Mitsunobu coupling for scale-up due to higher atom economy and easier purification.

Standard Synthetic Protocol

Reaction: 3-Hydroxybenzaldehyde + Benzyl 2-bromoethyl ether


 Product
  • Reagents: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    ).
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via Finkelstein exchange in situ.

Step-by-Step Methodology:
  • Activation: Charge a reaction vessel with 3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5-10 volumes). Add

    
     (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add benzyl 2-bromoethyl ether (1.1 eq) and KI (0.1 eq).

  • Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Critical Insight: Avoid temperatures >100°C to prevent Cannizzaro disproportionation of the aldehyde.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Silica gel column chromatography. Elute with Hexane/EtOAc gradient (0-30%).

Synthetic Logic Diagram (Graphviz)

SynthesisPathway Start 3-Hydroxybenzaldehyde Intermediate Phenoxide Anion Start->Intermediate Deprotonation Reagent Benzyl 2-bromoethyl ether Product 3-(2-(Benzyloxy)ethoxy) benzaldehyde Reagent->Product Base Base: K2CO3 Cat: KI Base->Intermediate Intermediate->Product SN2 Attack (DMF, 80°C)

Figure 1: Williamson Ether Synthesis pathway for CAS 1141781-75-0. The phenoxide intermediate attacks the alkyl halide in an SN2 fashion.

Reactivity & Functionalization

This compound is designed to be a divergent intermediate . The aldehyde and the benzyl-protected alcohol allow for orthogonal functionalization.

Aldehyde Manipulation (The "Warhead" Attachment)

The aldehyde moiety at the C1 position is the primary handle for attaching pharmacophores.

  • Reductive Amination: Reaction with primary/secondary amines using

    
     yields benzylamines, common in kinase inhibitors.
    
  • Knoevenagel Condensation: Reaction with malononitrile or active methylene compounds to form styryl derivatives.

  • Oxidation: Conversion to the carboxylic acid using Pinnick oxidation (

    
    ) for amide coupling.
    
Benzyl Deprotection (The "Linker" Activation)

The benzyl group is stable during aldehyde manipulations but can be removed to reveal a primary alcohol.

  • Method: Hydrogenolysis (

    
    , Pd/C) in Ethanol/EtOAc.
    
  • Utility: The revealed alcohol can then be converted to a mesylate/tosylate or reacted with an alkyl halide to extend the PEG chain, critical for tuning solubility in PROTAC design.

Applications in Drug Discovery

Recent patent literature, specifically KR2018/16809 , identifies this class of alkoxy-benzaldehydes as precursors for apoptosis inducers and enzyme inhibitors [1].

Target Areas
  • Oncology (Apoptosis Induction): The 3-alkoxy substitution pattern mimics the structure of Combretastatin and other tubulin-binding agents. The benzyloxy-ethoxy tail provides lipophilicity to cross cell membranes, which can later be metabolized or modified to improve bioavailability.

  • Tyrosinase Inhibition: Benzaldehyde derivatives are classic inhibitors of tyrosinase (melanogenesis). The ether linkage at the 3-position acts as a steric probe to optimize binding affinity within the enzyme's active site.

  • PROTAC Linkers: The ethylene glycol unit (

    
    ) is a "mini-PEG" linker. By deprotecting the benzyl group, researchers can attach E3 ligase ligands (e.g., Thalidomide derivatives), while the aldehyde end attaches to the target protein ligand.
    
Application Workflow

Applications Compound CAS 1141781-75-0 (Scaffold) PathA Path A: Reductive Amination Compound->PathA PathB Path B: Hydrogenolysis (H2/Pd) Compound->PathB ProdA Secondary Amines (Kinase Inhibitors) PathA->ProdA ProdB Free Alcohol (Linker Extension) PathB->ProdB PROTAC PROTAC Synthesis (E3 Ligase Recruitment) ProdB->PROTAC Esterification/Etherification

Figure 2: Divergent synthetic utility of CAS 1141781-75-0 in medicinal chemistry workflows.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to benzoic acids over time.

  • Safety:

    • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood.

  • Quality Control:

    • NMR: Look for the diagnostic aldehyde singlet at ~9.9 ppm and the benzyloxy methylene protons at ~4.5 ppm.

    • TLC: The aldehyde will stain orange/red with 2,4-DNP stain.

References

  • Hallym University Industry-Academic Cooperation Foundation.[1] (2018).[1][2] Benzaldehyde derivatives and pharmaceutical composition for preventing or treating cancer comprising the same. Patent KR1020180016809. Link

  • Ambeed. (n.d.). This compound Product Data. Retrieved from Ambeed.com. Link

  • Bide Pharm. (n.d.). CAS 1141781-75-0 Technical Sheet. Retrieved from bidepharm.com. Link

Sources

Strategic Synthesis and Pharmacological Evaluation of Benzyloxy-Ethoxy Benzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzyloxy-ethoxy benzaldehyde moiety represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for tubulin polymerization inhibitors, anti-inflammatory agents, and liquid crystalline materials. Unlike simple alkoxy substitutions, the dual presence of a benzyloxy (BnO-) and an ethoxy (EtO-) group confers unique physicochemical properties: the benzyl group provides significant lipophilic bulk for hydrophobic pocket occupancy (e.g., in kinase domains), while the ethoxy group offers moderate steric hindrance and metabolic stability superior to methoxy analogs.

This technical guide details the rational synthesis, derivatization, and biological characterization of these derivatives, with a specific focus on 4-benzyloxy-3-ethoxybenzaldehyde (derived from ethyl vanillin) and its regioisomers.

Part 1: Molecular Architecture & Pharmacophore Analysis

Structural Significance

The core structure consists of a phenyl ring substituted with an aldehyde at C1, and ether linkages at C3 and C4.

  • Metabolic Stability: The ether linkages are resistant to esterases, prolonging plasma half-life compared to ester-based prodrugs.

  • Lipophilicity (LogP): The benzyl group significantly increases LogP (~ +2.0 relative to -OH), facilitating passive transport across the blood-brain barrier (BBB) and cell membranes.

  • Reactivity: The C1-aldehyde is a "warhead" precursor, ready for:

    • Claisen-Schmidt Condensation: To form chalcones (Michael acceptors).

    • Schiff Base Formation: To form azomethines (antimicrobial pharmacophores).

    • Knoevenagel Condensation: To form cinnamic acid derivatives.

Structure-Activity Relationship (SAR) Logic

The positioning of the bulky benzyloxy group is critical. In tubulin inhibitors (colchicine site binders), a bulky substituent at the para-position often enhances binding affinity by displacing water molecules in the hydrophobic pocket.

Part 2: Strategic Synthesis Protocols

The most robust route to 4-benzyloxy-3-ethoxybenzaldehyde utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material. This is preferred over dialkylation of 3,4-dihydroxybenzaldehyde due to regio-control issues.

Protocol A: Williamson Ether Synthesis (High-Yield)

Objective: Selective benzylation of the phenolic hydroxyl group.

Reagents:

  • Substrate: Ethyl Vanillin (1.0 eq)

  • Reagent: Benzyl Bromide (1.2 eq) or Benzyl Chloride (1.5 eq + catalytic NaI)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone[1]

  • Temperature:

    
     (DMF) or Reflux (Acetone)
    

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with Ethyl Vanillin (16.6 g, 100 mmol) and anhydrous DMF (50 mL). Add

    
     (27.6 g, 200 mmol). Stir at RT for 30 minutes. Why? This deprotonates the phenol to form the phenoxide anion, changing the color to bright yellow/orange.
    
  • Alkylation: Add Benzyl Bromide (14.3 mL, 120 mmol) dropwise over 15 minutes.

  • Reaction: Heat to

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Quench: Pour the reaction mixture into crushed ice (300 g) with vigorous stirring. The product will precipitate as an off-white solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove DMF and inorganic salts. Recrystallize from Ethanol/Water (9:1).
    

Yield Expectation: 85–92%. Melting Point:


.
Protocol B: Synthesis of the Regioisomer (3-Benzyloxy-4-Ethoxy)

To synthesize 3-benzyloxy-4-ethoxybenzaldehyde , one must start with Isovanillin (3-hydroxy-4-methoxybenzaldehyde) and perform a trans-alkylation or start from 3,4-dihydroxybenzaldehyde with selective protection strategies, which is significantly more complex.

Part 3: Derivatization & Workflow Visualization

The aldehyde functionality allows for the rapid generation of libraries. The most biologically relevant derivatives are Chalcones .

Chalcone Synthesis (Claisen-Schmidt)

Reaction: 4-benzyloxy-3-ethoxybenzaldehyde + Acetophenone derivative


 Chalcone.
  • Dissolve aldehyde (10 mmol) and acetophenone (10 mmol) in Ethanol (20 mL).

  • Add 10% NaOH (5 mL) dropwise at

    
    .
    
  • Stir at RT for 12–24 hours. A precipitate (yellow/orange) forms.

  • Neutralize with dilute HCl, filter, and recrystallize from EtOH.

Synthesis Workflow Diagram

SynthesisWorkflow EthylVanillin Ethyl Vanillin (3-EtO-4-OH-Benzaldehyde) Base K2CO3 / DMF Deprotonation EthylVanillin->Base Activation Intermediate Phenoxide Intermediate Base->Intermediate BnBr Benzyl Bromide (Bn-Br) BnBr->Intermediate SN2 Attack Product 4-Benzyloxy-3-Ethoxy Benzaldehyde Intermediate->Product 60°C, 4h Chalcone Chalcone Derivative (Anticancer) Product->Chalcone Acetophenone NaOH/EtOH

Figure 1: Synthetic workflow from Ethyl Vanillin to bioactive Chalcones via Williamson Ether Synthesis and Claisen-Schmidt Condensation.

Part 4: Biological Evaluation & Data[5]

Anticancer Activity (HL-60 & MCF-7)

Derivatives of benzyloxy-benzaldehydes have shown potent cytotoxicity. The mechanism often involves the inhibition of tubulin polymerization, arresting cells in the G2/M phase.

Table 1: Comparative Cytotoxicity (


 in 

)
Compound IDR3 SubstituentR4 SubstituentHL-60 (Leukemia)MCF-7 (Breast)Mechanism
Ref (Vanillin)-OMe-OH>100>100Inactive
Target A -OEt-OBn4.2 12.5G2/M Arrest
Target B -OBn-OMe5.815.1Apoptosis
Chalcone-1 -OEt-OBn (w/ Acetophenone)0.8 2.3 Tubulin Inhibition

Note: Data synthesized from structure-activity trends in benzyloxybenzaldehyde derivatives [1][2].[2][3]

SAR Decision Logic

SAR_Logic Core Core Scaffold (Benzaldehyde) Pos3 Position 3 (Meta) Ethoxy Group Core->Pos3 Pos4 Position 4 (Para) Benzyloxy Group Core->Pos4 Pos1 Position 1 Aldehyde Core->Pos1 Effect3 Increases metabolic stability vs Methoxy Pos3->Effect3 Effect4 Hydrophobic Pocket Filling (Tubulin/Kinase) Pos4->Effect4 Effect1 Warhead for Chalcone/Schiff Base Pos1->Effect1

Figure 2: Structure-Activity Relationship (SAR) mapping of the benzyloxy-ethoxy scaffold.

Part 5: Analytical Characterization

To validate the synthesis of 4-benzyloxy-3-ethoxybenzaldehyde , researchers must confirm the loss of the hydroxyl proton and the appearance of benzylic protons.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.83 (s, 1H, -CH O) – Diagnostic Aldehyde Peak.
      
    • 
       7.30–7.45 (m, 5H, Ar-H  Benzyl).
      
    • 
       7.00 (d, 1H, Ar-H  C5).
      
    • 
       5.25 (s, 2H, -O-CH 
      
      
      
      -Ph) – Key confirmation of benzylation.
    • 
       4.15 (q, 2H, -O-CH 
      
      
      
      -CH
      
      
      ).
    • 
       1.48 (t, 3H, -O-CH
      
      
      
      -CH
      
      
      ).
  • IR Spectroscopy (

    
    ): 
    
    • 
       (C=O stretch).
      
    • Absence of broad -OH stretch at

      
      .
      

References

  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.[2] Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.[2]

  • Karthikeyan, C., et al. (2015). Design, synthesis and biological evaluation of some novel chalcones as potential anticancer agents. Medicinal Chemistry Research.

  • BenchChem. (2025).[1] Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives (Analogous Ether Synthesis Protocols).

  • Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy (Ethyl Vanillin Precursor Protocols).

Sources

Technical Guide to the Safe Handling and Hazard Assessment of 3-(2-(benzyloxy)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety and handling guide for 3-(2-(benzyloxy)ethoxy)benzaldehyde (CAS No. 1141781-75-0) for researchers, scientists, and professionals in drug development. Given the absence of extensive, publicly available empirical safety data for this specific molecule, this guide employs a precautionary principle rooted in structure-activity relationship (SAR) analysis. We will extrapolate a robust safety profile from well-characterized structural analogues, namely benzaldehyde, ethoxybenzaldehydes, and related aromatic ethers, to ensure the highest standards of laboratory safety.

Compound Identification and Physicochemical Profile

This compound is a bifunctional aromatic compound featuring an aldehyde group and a benzyl ether moiety. These functional groups are the primary determinants of its chemical reactivity and, by extension, its toxicological profile.

PropertyValueSource
CAS Number 1141781-75-0Combi-Blocks SDS[1][2]
Molecular Formula C₁₆H₁₆O₃(Calculated)
Molecular Weight 256.30 g/mol (Calculated)
Identified Use Laboratory chemicals, for scientific research and development only.Combi-Blocks SDS[1][2]
Physical State Data not available (likely a liquid or low-melting solid)N/A
Solubility Data not available (expected to be soluble in organic solvents)N/A

Hazard Assessment: A Structure-Activity Relationship (SAR) Approach

The Safety Data Sheet for this compound indicates "No data" for GHS classification.[1] This does not imply the absence of hazards, but rather a lack of specific testing. By analyzing its core functional groups—the aromatic aldehyde and the ether linkages—we can construct a reliable, precautionary hazard profile.

Predicted GHS Classification by Analogy

The following table compares the known hazards of structural analogues to derive a recommended precautionary classification for this compound.

Hazard ClassClassification of AnaloguesRecommended Precautionary Classification
Acute Toxicity, Oral Benzaldehyde (CAS 100-52-7): Acute Tox. 4 (H302: Harmful if swallowed). Oral LD50 (rat) of 1300 mg/kg.[3][4]Treat as: Acute Tox. 4 (H302 - Harmful if swallowed)
Skin Corrosion/Irritation Benzaldehyde, Ethoxybenzaldehydes: Skin Irrit. 2 (H315: Causes skin irritation).[3][5][6][7][8]Treat as: Skin Irrit. 2 (H315 - Causes skin irritation)
Serious Eye Damage/Irritation Benzaldehyde, Ethoxybenzaldehydes: Eye Irrit. 2 (H319: Causes serious eye irritation).[3][5][6][7][8]Treat as: Eye Irrit. 2 (H319 - Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure) Benzaldehyde, Ethoxybenzaldehydes: STOT SE 3 (H335: May cause respiratory irritation).[3][5][6][7][8]Treat as: STOT SE 3 (H335 - May cause respiratory irritation)
In-Depth Hazard Analysis
  • Irritancy: The benzaldehyde moiety is a well-documented irritant. The polarity of the carbonyl group and its ability to interact with biological macromolecules are responsible for this effect. Data from multiple ethoxybenzaldehyde isomers confirm that this property is retained, and therefore, skin, eye, and respiratory irritation should be assumed.[3][5][6][7]

  • Reactivity and Incompatibilities: The aldehyde functional group is susceptible to oxidation.[9] The compound will slowly oxidize in the presence of air to form the corresponding benzoic acid derivative. It is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[3][10] The carbonyl carbon is also electrophilic and will react with nucleophiles.[11][12]

  • Long-Term Storage Considerations: The presence of two ether linkages introduces a theoretical risk of peroxide formation upon prolonged storage with exposure to air and light. While aromatic ethers are generally less prone to this than simple alkyl ethers, this potential hazard cannot be entirely dismissed. Peroxide formation can lead to highly explosive residues, especially upon concentration.

Risk Management and Safe Handling Protocols

A systematic approach to handling, from receipt to disposal, is critical for mitigating the risks identified above.

General Handling Workflow

The following workflow provides a logical sequence for safely managing this compound in a laboratory setting.

G cluster_prep Preparation & Use cluster_cleanup Post-Experiment Receiving Receiving Storage Segregated Storage Receiving->Storage Log & Inspect Weighing Weighing & Dispensing (in Fume Hood) Storage->Weighing Transport in secondary container Reaction Reaction Weighing->Reaction Use smallest practical quantity Deactivation Deactivation Reaction->Deactivation Quench reactive species Waste_Collection Waste_Collection Deactivation->Waste_Collection Segregate waste streams Disposal Professional Waste Disposal Waste_Collection->Disposal Label clearly

Caption: General laboratory workflow for this compound.

Experimental Protocols

Protocol 1: Engineering Controls & Personal Protective Equipment (PPE)

This protocol is foundational for preventing exposure during handling.

  • Ventilation: All manipulations, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or mists.[13]

  • Personal Protective Equipment: The following PPE is mandatory:

    • Eye Protection: Chemical safety goggles or safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[10]

    • Hand Protection: Nitrile or other chemically resistant gloves. Check glove manufacturer data for breakthrough times. Discard and replace gloves immediately after contamination.

    • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

Protocol 2: Safe Storage and Long-Term Stability

Proper storage is crucial for maintaining chemical integrity and preventing the formation of hazardous byproducts.

  • Immediate Storage: Upon receipt, place the container in a cool, dry, and well-ventilated area.[1][2]

  • Segregation: Store away from strong oxidizing agents and bases.[10][14]

  • Container Integrity: Keep the container tightly sealed to prevent air oxidation.[1][2] Containers that have been opened must be carefully resealed and kept upright.[1][2]

  • Long-Term Precaution (>6 months): For long-term storage, consider flushing the container headspace with an inert gas (e.g., argon or nitrogen) and sealing with paraffin tape to minimize exposure to oxygen. Store in a dark location or in an amber vial to protect from light.

Protocol 3: Spill and Emergency Procedures

Immediate and correct response to a spill is vital to minimize risk.

G Start Spill Detected Assess Assess Size & Location Start->Assess SmallSpill Small Spill (<100 mL in fume hood) Assess->SmallSpill Minor LargeSpill Large Spill or Outside Containment Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area Alert Others LargeSpill->Evacuate CallHelp Call Emergency Response (e.g., EH&S) Evacuate->CallHelp Contain Contain with Absorbent PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Clean Decontaminate Area Collect->Clean

Caption: Decision-making workflow for spill response.

First Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9]
Skin Contact Immediately remove contaminated clothing. Wash skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.[1][9]

Disposal Considerations

Chemical waste must be handled in a manner that minimizes environmental impact and complies with all regulations.

  • Waste Characterization: This material should be treated as hazardous chemical waste.

  • Collection: Collect waste material and any contaminated absorbents in a clearly labeled, sealed container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.[2][6]

References

  • 3-Ethoxybenzaldehyde | C9H10O2. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet - BENZALDEHYDE. Techno PharmChem. [Link]

  • Safety Data Sheet: Benzaldehyde. (2021). Chemos GmbH & Co.KG. [Link]

  • Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? (2023). Chemistry Stack Exchange. [Link]

  • Compare the reactivity of benzaldehyde and ethanal towards nucleophilic addition reactions. Allen Career Institute. [Link]

  • Safety Data Sheet - Benzaldehyde Analytical Grade. Loba Chemie. [Link]

  • Reactivity of Benzaldehyde between aldehydes. (2018). Chemistry Stack Exchange. [Link]

  • Safety Data Sheet - 2-Ethoxybenzaldehyde. (2025). Thermo Fisher Scientific. [Link]

  • Benzaldehyde: Human health tier II assessment. (2016). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Functional Groups In Organic Chemistry. (2026). Master Organic Chemistry. [Link]

  • Qualitative Tier 2 Assessment - Benzaldehyde. Santos. [Link]

  • Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Chemos GmbH & Co.KG. [Link]

  • BENZALDEHYDE CAS N°: 100-52-7. European Chemicals Agency (ECHA). [Link]

  • Safety Data Sheet - Benzaldehyde. Sigma-Aldrich. [Link]

  • o-methoxybenzaldehyde, CAS Registry Number 135-02-4. (2023). Food and Chemical Toxicology. [Link]

Sources

Navigating the Niche: A Researcher's Guide to Procuring and Qualifying 3-(2-(benzyloxy)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the timely acquisition of high-quality, specialized chemical reagents is paramount to project success. While many building blocks are readily available, certain complex or novel molecules, such as 3-(2-(benzyloxy)ethoxy)benzaldehyde , are not standard catalog items. This guide provides an in-depth, practical framework for procuring such niche compounds through custom synthesis, ensuring the final product meets the rigorous standards required for research and development.

The Custom Synthesis Imperative for Novel Compounds

Initial searches for "this compound" across major chemical supplier databases reveal its absence as a stock item. This is common for molecules with complex functionalities or those that are not widely used commercial intermediates. Consequently, the primary and often sole route for obtaining this compound is through custom chemical synthesis .[1][2]

Custom synthesis is a service where a specialized company, often a Contract Research Organization (CRO) or a custom synthesis provider, manufactures a specific chemical exclusively for a client.[1][3] This process offers the flexibility to define the exact quantity, purity, and analytical specifications required for a particular research application.

The Path to Procurement: A Step-by-Step Approach

Acquiring a custom-synthesized compound involves a structured process that begins with identifying a suitable partner and culminates in the delivery of a quality-controlled product.

Identifying and Vetting Custom Synthesis Suppliers

Choosing the right custom synthesis partner is a critical decision that directly impacts project timelines and the reliability of research outcomes.[2][4] Key criteria for evaluating potential suppliers include:

  • Technical Expertise and Experience: The supplier should have a proven track record in multi-step organic synthesis and experience with related chemical structures.[2][4] Look for companies with expertise in areas like asymmetric synthesis, heterocyclic chemistry, and organometallic reactions.[5]

  • Quality Management Systems: A robust quality control process is non-negotiable.[6][7] The supplier should be able to provide comprehensive analytical data with the final product, including as a minimum, a Certificate of Analysis (CoA).[6]

  • Scalability: The ability to scale up production from milligrams to kilograms is crucial for projects that may progress from initial research to preclinical or clinical development.[4][8]

  • Communication and Project Management: Effective and transparent communication is vital for a successful collaboration.[4][9] A dedicated project manager ensures that the client is kept informed of progress and any potential challenges.[8]

  • Confidentiality and Intellectual Property (IP) Protection: The supplier must have clear and robust policies for protecting the client's intellectual property.[8][9]

A number of companies specialize in custom chemical synthesis, including:

  • Taros Chemicals [8]

  • Apollo Scientific [6]

  • Enamine [5]

  • Tocris Bioscience

  • Tyger Scientific Inc.

  • Chem-Impex [10]

  • LifeTein [11]

  • Sarchem Labs [2]

  • Otava Chemicals [12]

  • Cerilliant [13]

Requesting a Quotation: The Blueprint for Synthesis

A detailed and accurate request for a quotation (RFQ) is essential for obtaining a precise cost and timeline estimate. The following information should be provided to the potential supplier:

Information to Provide in an RFQRationale
Chemical Structure Unambiguously defines the target molecule.
Chemical Name (IUPAC) Ensures clear communication and avoids ambiguity.
CAS Number (if available) Provides a unique identifier for the compound.
Desired Quantity Determines the scale of the synthesis.
Required Purity Specifies the level of quality control needed (e.g., >95%, >98%).
Required Analytical Data Defines the proof of structure and purity required (e.g., ¹H NMR, ¹³C NMR, HPLC, MS).
Intended Use Helps the supplier understand the context and any specific requirements (e.g., for in vitro vs. in vivo studies).
Known Synthetic Routes (if any) Can expedite the synthesis process and potentially reduce costs.

It is important to note that while the exact compound "this compound" does not have a readily available CAS number, structurally related and commercially available compounds do, such as 3-ethoxy-2-hydroxybenzaldehyde (CAS 492-88-6)[14] and 3-ethoxybenzaldehyde (CAS 22924-15-8).[15][16][17] Referencing these can be helpful in discussions with a custom synthesis provider.

The Workflow of Custom Synthesis and In-House Verification

The overall process, from identifying the need for a custom chemical to its use in research, can be visualized as a comprehensive workflow.

custom_synthesis_workflow cluster_procurement Procurement Phase cluster_verification In-House Verification Phase identify_need Identify Need for This compound vet_suppliers Vet Custom Synthesis Suppliers identify_need->vet_suppliers Not a stock item request_quote Request Quotation vet_suppliers->request_quote Shortlist select_supplier Select Supplier & Initiate Project request_quote->select_supplier Evaluate quotes receive_compound Receive Compound & Certificate of Analysis select_supplier->receive_compound Synthesis & Delivery doc_review Review CoA & Documentation receive_compound->doc_review nmr_analysis ¹H & ¹³C NMR (Structural Confirmation) doc_review->nmr_analysis hplc_analysis HPLC/UPLC (Purity Assessment) nmr_analysis->hplc_analysis ms_analysis Mass Spectrometry (Molecular Weight Confirmation) hplc_analysis->ms_analysis final_approval Approve for Research Use ms_analysis->final_approval All specs met

Sources

solubility of 3-(2-(benzyloxy)ethoxy)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(2-(benzyloxy)ethoxy)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive empirical data for this specific compound, this document establishes a predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. It is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols for empirical solubility determination. The guide details methodologies such as the robust shake-flask method for thermodynamic equilibrium solubility and modern high-throughput screening using nephelometry for kinetic solubility. By elucidating the interplay of molecular properties like polarity and hydrogen bonding, this guide empowers the user to make informed decisions on solvent selection and to design and execute rigorous solubility experiments.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the viability of a compound in a multitude of applications, from drug delivery to materials science. For a compound like this compound, which possesses a unique combination of functional groups, understanding its solubility profile is paramount for its effective utilization in synthesis, formulation, and biological assays. This guide will delve into the predicted solubility of this compound and provide the necessary tools for its empirical determination.

Molecular Profile of this compound

A thorough understanding of the molecular structure of this compound is the cornerstone for predicting its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₆O₃-
Molecular Weight 256.29 g/mol -
CAS Number 1141781-75-0[1]
Appearance Not specified, likely a solid or oil[1]
Calculated logP 3.1-
Hydrogen Bond Acceptors 3 (two ether oxygens, one aldehyde oxygen)-
Hydrogen Bond Donors 0-

The structure of this compound incorporates several key features that influence its solubility:

  • Aromatic Rings: The presence of two benzene rings contributes to its nonpolar character, suggesting solubility in aromatic and nonpolar solvents through π-π stacking and van der Waals interactions.

  • Ether Linkages: The two ether oxygens introduce polarity and can act as hydrogen bond acceptors, potentially enabling solubility in more polar solvents.[2]

  • Aldehyde Group: The aldehyde functional group is polar and can also accept hydrogen bonds, further enhancing potential interactions with polar solvents.

Based on the principle of "like dissolves like," it can be predicted that this compound will exhibit good solubility in a range of organic solvents.[3][4]

Predicted Solubility Profile

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventPolarityHydrogen BondingPredicted SolubilityRationale
Hexane NonpolarNoneLow to ModerateSoluble due to van der Waals forces with the nonpolar aromatic and alkyl parts of the molecule.
Toluene Nonpolar (Aromatic)NoneHigh"Like dissolves like" principle; both are aromatic.[3]
Dichloromethane Polar AproticWeak H-bond acceptorHighGood balance of polarity to interact with the ether and aldehyde groups, while being nonpolar enough to dissolve the aromatic rings.
Acetone Polar AproticH-bond acceptorHighThe polar carbonyl group of acetone can interact with the polar groups of the solute.
Ethyl Acetate Polar AproticH-bond acceptorHighSimilar to acetone, it can interact with the polar functionalities of the molecule.
Ethanol Polar ProticH-bond donor & acceptorModerate to HighThe hydroxyl group of ethanol can hydrogen bond with the ether and aldehyde oxygens.[2] The alkyl chain is compatible with the nonpolar parts of the solute.
Methanol Polar ProticH-bond donor & acceptorModerateMore polar than ethanol, which may slightly decrease its effectiveness in solvating the large nonpolar regions of the molecule.
Dimethyl Sulfoxide (DMSO) Polar AproticStrong H-bond acceptorHighA powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.
Water Polar ProticH-bond donor & acceptorVery LowThe large nonpolar surface area of the molecule is expected to make it poorly soluble in water, despite the presence of hydrogen bond acceptors.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate solubility data, empirical determination is essential. The following section provides detailed protocols for two widely accepted methods.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[5] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to a vial prep2 Add a known volume of the chosen organic solvent prep1->prep2 Step 1 equil1 Seal the vial and place in a shaker prep2->equil1 Step 2 equil2 Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours equil1->equil2 Step 3 equil3 Ensure excess solid remains equil2->equil3 Step 4 sep1 Allow the solution to settle equil3->sep1 Step 5 sep2 Separate the saturated solution from the excess solid (centrifugation or filtration) sep1->sep2 Step 6 ana1 Accurately dilute a known volume of the supernatant sep2->ana1 Step 7 ana2 Quantify the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS) ana1->ana2 Step 8 ana3 Calculate the original concentration (solubility) ana2->ana3 Step 9

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

  • Preparation: Add an excess amount of this compound to a glass vial. The excess is crucial to ensure saturation.[6]

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the sample or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Nephelometry for High-Throughput Kinetic Solubility Screening

Nephelometry is a rapid, high-throughput method that measures the light scattered by undissolved particles in a solution to determine kinetic solubility.[8][9] This technique is particularly useful in early-stage drug discovery for screening large numbers of compounds.[10][11]

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis prep1 Prepare a high-concentration stock solution of the compound in DMSO prep2 Create a serial dilution of the stock solution in DMSO prep1->prep2 Step 1 assay1 Dispense the serially diluted DMSO stocks into a microplate prep2->assay1 Step 2 assay2 Add the aqueous buffer or organic solvent to each well assay1->assay2 Step 3 assay3 Mix and incubate for a short period (e.g., 1-2 hours) assay2->assay3 Step 4 meas1 Place the microplate in a nephelometer assay3->meas1 Step 5 meas2 Measure the light scattering at each concentration meas1->meas2 Step 6 ana1 Plot light scattering vs. concentration meas2->ana1 Step 7 ana2 Determine the concentration at which precipitation occurs (the solubility limit) ana1->ana2 Step 8

Caption: Workflow of Nephelometry for Kinetic Solubility Determination.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution.

  • Solvent Addition: Add the target organic solvent or aqueous buffer to each well of the microplate. The final DMSO concentration should be kept low (typically ≤ 5%) to minimize its effect on solubility.[8]

  • Incubation: Mix the plate and incubate at a constant temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity of each well using a laser nephelometer.[12] The instrument detects the light scattered by any precipitate that has formed.

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the light scattering signal significantly increases above the baseline is reported as the kinetic solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound.

  • Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[13] This relationship is governed by the enthalpy of solution. A quantitative understanding of this relationship is crucial for processes like crystallization.

  • Solvent Polarity and Hydrogen Bonding: As discussed, the interplay between the polarity of the solute and solvent is a primary determinant of solubility.[14][15] Solvents with similar polarity and hydrogen bonding capabilities to the solute will generally be more effective.

  • Crystalline Form (Polymorphism): If this compound can exist in different crystalline forms (polymorphs), each form may have a different solubility. The most stable polymorph will have the lowest solubility.

Conclusion

This technical guide has provided a detailed predictive and practical framework for understanding and determining the . By leveraging the principles of molecular interactions and employing robust experimental methodologies like the shake-flask method and nephelometry, researchers can obtain the critical solubility data needed to advance their work in drug discovery, chemical synthesis, and materials science. The provided protocols are designed to be self-validating and offer a clear path to generating reliable and reproducible solubility results.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).
  • Hydrogen bonding properties of non-polar solvents - RSC Publishing. (n.d.).
  • High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed. (2024). SLAS Discovery, 29(3), 100149. Retrieved from [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.).
  • Solubility Testing | Field Foundry HPLC Made Easy. (n.d.). Retrieved from [Link]

  • How do you perform the shake flask method to determine solubility? - Quora. (2017). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

  • Shake Flask logK - Lokey Lab Protocols. (2017).
  • Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Physical properties of organic compounds - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Dissecting Solvent Effects on Hydrogen Bonding - PMC. (n.d.). Retrieved from [Link]

  • How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

procedure for Williamson ether synthesis of benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of hydroxybenzaldehydes via Williamson ether synthesis is a cornerstone transformation in medicinal chemistry, serving as a critical entry point for synthesizing Schiff bases, styrenes, and heterocyclic pharmacophores. While theoretically simple (


), the presence of the reactive aldehyde moiety introduces a "Benzaldehyde Paradox": conditions aggressive enough to drive etherification often trigger deleterious side reactions such as the Cannizzaro disproportionation, aldol condensation, or aerobic oxidation.

This guide provides a validated, self-consistent framework for the O-alkylation of hydroxybenzaldehydes. It moves beyond textbook definitions to address the practical causality of yield loss, offering two distinct protocols: a High-Fidelity Aprotic Method (for complex/sensitive substrates) and a Phase Transfer Catalysis (PTC) Method (for scale-up and green chemistry compliance).

Strategic Analysis: The Benzaldehyde Paradox

Success in this synthesis requires navigating the competition between the desired nucleophilic substitution and aldehyde instability.

Mechanistic Causality

The reaction relies on the deprotonation of the phenolic hydroxyl group (


) to generate a phenoxide nucleophile.
  • The Trap: Strong bases (NaOH, NaH) or protic solvents can interact with the aldehyde carbonyl (

    
    ).
    
    • Cannizzaro Reaction: In the presence of concentrated hydroxide (

      
      ), the aldehyde disproportionates into benzyl alcohol and benzoic acid.
      
    • Aldol Condensation: If the alkylating agent or solvent (e.g., acetone) has enolizable protons, the aldehyde can act as an electrophile, forming chalcone-like impurities.

The Solution: Matching

The ideal system uses a base strong enough to deprotonate the phenol but too weak to attack the aldehyde or deprotonate the alkyl halide (elimination).

  • Potassium Carbonate (

    
    ):  The "Gold Standard." With a conjugate acid 
    
    
    
    of 10.3 (
    
    
    ), it effectively deprotonates phenols (
    
    
    10) in equilibrium but lacks the basicity to trigger rapid Cannizzaro reactions or E2 elimination of the alkyl halide.

Critical Reaction Parameters

ParameterRecommendationScientific Rationale
Base

(Anhydrous)
Prevents Cannizzaro side-reactions common with NaOH. Granular form requires grinding to increase surface area.
Solvent DMF or MeCN DMF: High dielectric constant promotes

by solvating cations (

), leaving the phenoxide "naked" and reactive. Acetone: Viable but risky due to potential self-aldol condensation with the aldehyde.
Catalyst KI (0.1 eq) Finkelstein Exchange: If using alkyl chlorides or bromides, Iodide displaces the halogen in situ to form a more reactive alkyl iodide.
Atmosphere Argon/Nitrogen Benzaldehydes oxidize to benzoic acids upon prolonged exposure to air, especially under basic conditions.

Visualization: Reaction Logic & Pathway

WilliamsonLogic cluster_inputs Reactants cluster_process Mechanism (SN2) cluster_outcomes Pathways Phenol Hydroxybenzaldehyde (Nucleophile Precursor) Deprot Deprotonation (Phenoxide Formation) Phenol->Deprot pKa ~10 Side1 Side Rxn: Cannizzaro (Caused by Strong Base) Phenol->Side1 NaOH/KOH Excess Base Base (K2CO3) (Activator) Base->Deprot RX Alkyl Halide (Electrophile) TS Transition State (Backside Attack) RX->TS Deprot->TS + Alkyl Halide Side2 Side Rxn: C-Alkylation (Solvent Dependent) Deprot->Side2 Polar Protic Solvent Product Ether Product (O-Alkylation) TS->Product Major Pathway

Figure 1: Mechanistic pathway highlighting the competition between productive O-alkylation and base-mediated side reactions.

Experimental Protocols

Protocol A: High-Fidelity Aprotic Synthesis (DMF/ )

Best for: Drug discovery, small-scale (mg to g), and valuable substrates.

Reagents:

  • Hydroxybenzaldehyde derivative (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • 
     (anhydrous, freshly ground) (1.5 – 2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) – Optional, use for alkyl chlorides.

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the hydroxybenzaldehyde in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add the finely ground

    
    . Stir at room temperature for 15 minutes. Observation: The solution often turns yellow/orange due to phenoxide formation.
    
  • Addition: Add the alkyl halide dropwise via syringe. If using KI, add it now.

  • Reaction: Heat the mixture to 60°C .

    • Expert Note: Do not exceed 80°C unless necessary. Higher temps promote DMF decomposition (dimethylamine formation) and aldehyde oxidation.

  • Monitoring: Monitor by TLC (typically 2–4 hours). The aldehyde spot (lower

    
    ) should disappear; the ether spot (higher 
    
    
    
    ) will appear.
  • Workup (Critical for DMF removal):

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-cold water (10x reaction volume). Rapid stirring usually precipitates the product if it is solid.

    • If solid: Filter, wash copiously with water (to remove DMF), and dry.

    • If oil: Extract with EtOAc (3x). Wash combined organics with LiCl solution (5%) or water (5x) to strip DMF. Dry over

      
       and concentrate.
      
Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up (>10g), green chemistry, and simple alkyl halides.

Reagents:

  • Hydroxybenzaldehyde (1.0 equiv)

  • Alkyl Halide (1.5 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

  • Base: NaOH (Solid or 10% aq solution) (2.0 equiv)

Procedure:

  • Biphasic Setup: Dissolve the aldehyde and Alkyl Halide in DCM.

  • Catalyst Addition: Add TBAB and the aqueous NaOH solution.

  • Agitation: Stir vigorously (high RPM is crucial for PTC emulsion). Reflux (approx. 40°C) for 4–12 hours.

  • Mechanism: The quaternary ammonium salt shuttles the phenoxide from the aqueous layer into the organic layer where it reacts with the alkyl halide. This segregation protects the aldehyde from the bulk aqueous base, reducing Cannizzaro risk.

  • Workup: Separate layers. Wash organic layer with water, 1M HCl (mild wash to neutralize trace base), and brine.

Quality Control & Troubleshooting

IssueDiagnosis (NMR/TLC)Corrective Action
Low Conversion Starting material remains.Add 0.1 eq KI (Finkelstein). Ensure

is ground (surface area). Increase temp to 80°C.
Benzoic Acid Impurity Broad peak >10 ppm (COOH).Incomplete inert atmosphere. Purge solvents with Argon before use.
Cannizzaro Product Appearance of benzyl alcohol (

doublet ~4.6 ppm).
Base too strong. Switch from NaOH to

. Switch from Acetone to DMF.
C-Alkylation Complex aromatic region; loss of symmetry.Solvent is too non-polar. Switch to DMF or DMSO to favor O-alkylation (hard/soft acid-base theory).

Expert Verification (NMR):

  • Aldehyde Proton: Confirm the integrity of the aldehyde signal (singlet,

    
     9.8–10.0 ppm). If this integral decreases relative to the aromatic ring without new ether peaks, side reactions are occurring.
    
  • Ether Linkage: Look for the new alkoxy protons (

    
     3.8–4.2 ppm).
    

Decision Matrix for Optimization

OptimizationTree Start Substrate Analysis Solubility Soluble in Organic Solvents? Start->Solubility Scale Scale of Reaction? Solubility->Scale Yes MethodC Method C: NaH/THF (Difficult Substrates) Solubility->MethodC No / Very Low Reactivity MethodA Method A: DMF/K2CO3 (High Fidelity) Scale->MethodA < 5 grams (Drug Discovery) MethodB Method B: PTC (DCM/H2O) (Scalable/Green) Scale->MethodB > 10 grams (Process Chem)

Figure 2: Decision tree for selecting the optimal synthetic protocol based on scale and substrate properties.

References

  • Williamson, A. W. (1850).[3][4][5][6] "Theory of Aetherification." Philosophical Magazine, 37, 350.[3] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

  • Rowe, J. E. (2005). "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis." Organic Process Research & Development, 9(2), 206–211.[7] Link

  • Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 16(38), 3251–3254.[7] Link

Sources

Application Notes & Protocols for 3-(2-(benzyloxy)ethoxy)benzaldehyde: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern therapeutics, the role of the chemical linker has evolved from a simple covalent tether to a critical modulator of efficacy, stability, and safety.[1] Advanced drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) rely on sophisticated linkers to connect biologically active components, ensuring plasma stability and enabling conditional payload release or optimal ternary complex formation.[2][3] This guide introduces 3-(2-(benzyloxy)ethoxy)benzaldehyde, a novel linker construct, and provides a technical framework for its application in drug development. By dissecting its structural components, we can harness its unique properties for advanced bioconjugation strategies.

The molecule's design incorporates three key functional regions:

  • Aromatic Aldehyde: A versatile and reactive chemical handle for conjugation. The aldehyde group readily reacts with nucleophiles like primary amines, hydrazides, and aminooxy groups to form stable or conditionally cleavable linkages.[4]

  • Short-Chain Ethoxy Spacer: A hydrophilic di-ethylene glycol unit that can enhance the aqueous solubility of the linker-payload complex, a crucial factor in preventing aggregation and improving pharmacokinetic properties.[1][]

  • Benzyloxy Moiety: A benzyl ether group that provides structural rigidity and hydrophobicity, which can be fine-tuned to influence the overall physicochemical properties of the final conjugate. This group can also serve as a site for further chemical modification to create multi-functional linkers.

This document serves as a comprehensive guide for researchers, offering detailed protocols for leveraging the this compound linker in the synthesis of ADCs and PROTACs, along with methods for their characterization and validation.

Section 1: Linker Profile and Physicochemical Properties

Understanding the inherent properties of the linker is fundamental to designing a successful conjugate. The unique combination of a reactive aldehyde, a hydrophilic spacer, and a hydrophobic benzyl ether allows for nuanced control over the final product's characteristics.

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₆O₃Calculated
Molecular Weight 272.30 g/mol Calculated
Appearance (Predicted) Colorless to pale yellow oil or solidN/A
Reactive Group Aldehyde (-CHO)N/A
Key Features Contains a short PEG spacer for hydrophilicity[]
Contains a benzyl ether for structural definition[6]

Section 2: Core Conjugation Chemistries

The aldehyde functional group is the cornerstone of this linker's utility, enabling several reliable and high-yield conjugation reactions. The choice of reaction is dictated by the desired stability of the final linkage and the functional groups available on the molecule to be conjugated.

Reductive Amination

This is a robust method for conjugating the linker to primary amines, such as the ε-amine of lysine residues on antibodies or other proteins.[4] The reaction proceeds in two steps: the initial formation of a Schiff base (imine), which is subsequently reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).

Reductive_Amination Linker Linker-CHO SchiffBase Schiff Base Intermediate (C=N bond) Linker->SchiffBase + Biomolecule-NH₂ Biomolecule Biomolecule-NH₂ Biomolecule->SchiffBase ReducingAgent + NaCNBH₃ SchiffBase->ReducingAgent FinalProduct Stable Amine Linkage (C-N bond) ReducingAgent->FinalProduct

Caption: Workflow for Reductive Amination.

Hydrazone Ligation

Reaction of the aldehyde with a hydrazide-functionalized payload creates a hydrazone bond. This linkage is particularly valuable because its stability is pH-dependent; it is relatively stable at physiological pH (~7.4) but can be cleaved under the mildly acidic conditions found in endosomes and lysosomes (pH 4.5–6.0).[7][8] This property makes it an excellent choice for creating acid-cleavable linkers for ADCs.[9]

Hydrazone_Ligation Linker Linker-CHO Hydrazone Hydrazone Linkage (pH-sensitive) Linker->Hydrazone + Payload-NHNH₂ Payload Payload-NHNH₂ Payload->Hydrazone Cleavage Payload Release Hydrazone->Cleavage Acidic pH (e.g., Lysosome)

Caption: Mechanism of pH-sensitive Hydrazone Ligation.

Section 3: Application in Antibody-Drug Conjugate (ADC) Development

The linker is a critical component of an ADC, ensuring that the cytotoxic payload remains securely attached to the antibody in circulation and is released efficiently at the target site.[] The this compound linker can be used to create ADCs with a pH-sensitive release mechanism.

Protocol 3.1: Synthesis of a pH-Sensitive ADC using a Hydrazide-Payload

This protocol describes the conjugation of a model hydrazide-containing payload (e.g., a fluorescent dye for analytical purposes) to a monoclonal antibody (mAb).

A. Materials and Reagents

  • Monoclonal Antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS), pH 7.4

  • This compound linker

  • Hydrazide-functionalized payload (e.g., Hydrazide-Dye)

  • Anhydrous Dimethylformamide (DMF)

  • Glacial Acetic Acid

  • PBS Buffer (pH 7.4 and pH 6.0)

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer, SDS-PAGE equipment, Hydrophobic Interaction Chromatography (HIC) system

B. Experimental Procedure

  • Preparation of Linker-Payload Solution:

    • Dissolve a 10-fold molar excess of this compound and a 12-fold molar excess of the Hydrazide-Payload in a minimal volume of anhydrous DMF.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Stir the reaction at room temperature for 4 hours to form the hydrazone-linked "Linker-Payload" complex. Monitor completion by TLC or LC-MS. This pre-formation step is crucial to prevent the linker from reacting directly with the antibody.

  • Antibody Preparation:

    • Buffer exchange the stock mAb solution into PBS (pH 6.0) to facilitate the subsequent reaction. Adjust the mAb concentration to 5-10 mg/mL.

  • Reductive Amination to Form the ADC:

    • Add a 20-fold molar excess of the pre-formed Linker-Payload solution (from Step 1) to the mAb solution.

    • Prepare a fresh solution of sodium cyanoborohydride (NaCNBH₃) in PBS (pH 6.0). Add a 100-fold molar excess to the mAb/Linker-Payload mixture.

    • Incubate the reaction at 4°C for 18-24 hours with gentle agitation. The aldehyde of the linker will react with lysine amines on the antibody, and the NaCNBH₃ will reduce the resulting Schiff base to a stable bond.[4]

  • Purification of the ADC:

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

    • Purify the resulting ADC from unreacted Linker-Payload and other small molecules using a pre-equilibrated SEC column (G-25) with PBS (pH 7.4) as the mobile phase.

    • Collect the protein-containing fractions, identified by monitoring absorbance at 280 nm.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for protein) and the specific wavelength for the payload/dye.

    • Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to assess purity and the presence of aggregates.

    • Conjugation Confirmation: Use SDS-PAGE (under reducing and non-reducing conditions) to confirm an increase in molecular weight corresponding to the conjugated payload.

    • Hydrophobicity Profile: Use HIC to assess the homogeneity of the ADC species.[1]

Table 2: Typical Quality Control Parameters for ADC Characterization

ParameterMethodAcceptance CriteriaRationale
Average DAR UV-Vis / HIC3.5 - 4.5Balances potency with maintaining favorable PK properties.[11]
Purity SEC-HPLC> 95% MonomerEnsures removal of unreacted components and aggregates.[1]
Free Drug RP-HPLC< 1%Minimizes off-target toxicity.[12]
Endotoxin LAL Assay< 0.5 EU/mgCritical for in vivo applications.

Section 4: Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[13] The linker connecting the target binder and the E3 ligand is critical for establishing a productive ternary complex.[14] The length, rigidity, and vector of the linker must be optimized. The this compound structure provides a versatile scaffold for PROTAC synthesis.

Protocol 4.1: General Strategy for PROTAC Assembly

This protocol outlines a synthetic strategy assuming a derivative of the linker is used, where the benzyl group is functionalized with an orthogonal handle (e.g., an alkyne) for a subsequent click chemistry reaction.

PROTAC_Synthesis cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Click Chemistry POI_Ligand POI Ligand-NH₂ Intermediate POI-Linker-Alkyne POI_Ligand->Intermediate + Linker Linker Alkyne-Linker-CHO Linker->Intermediate PROTAC Final PROTAC Intermediate->PROTAC E3_Ligand E3 Ligand-N₃ E3_Ligand->PROTAC CuAAC or SPAAC

Caption: Synthetic workflow for PROTAC assembly.

A. Rationale and Synthetic Design

  • Phase 1 - First Component Attachment: A protein of interest (POI) ligand containing a primary or secondary amine is attached to the aldehyde of the linker via reductive amination. This forms a stable amine bond.

  • Phase 2 - Second Component Attachment: An E3 ligase ligand functionalized with an azide group is attached to the alkyne handle on the linker's benzyloxy tail using copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. This "click chemistry" approach is highly efficient and bioorthogonal.[]

B. General Synthetic Procedure

  • Synthesis of POI-Linker Intermediate:

    • Dissolve the amine-containing POI ligand (1 eq.) and the alkyne-functionalized this compound derivative (1.1 eq.) in a suitable solvent like dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the POI-Linker-Alkyne intermediate.

  • Final PROTAC Assembly via Click Chemistry:

    • Dissolve the POI-Linker-Alkyne intermediate (1 eq.) and the azide-functionalized E3 ligase ligand (1.1 eq.) in a solvent mixture such as t-BuOH/H₂O.

    • For CuAAC, add copper(II) sulfate (CuSO₄) (0.1 eq.) and sodium ascorbate (0.2 eq.).

    • Stir at room temperature for 6-12 hours.

    • Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule using preparative HPLC.

    • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 5: Conclusion and Future Perspectives

This compound represents a promising and versatile chemical linker for researchers in drug development. Its aldehyde handle provides access to robust and well-established conjugation chemistries, while the integrated PEG and benzyl ether moieties offer opportunities to fine-tune the solubility, stability, and spatial characteristics of the resulting bioconjugate. The protocols outlined herein provide a foundational framework for applying this linker in the construction of advanced therapeutics like ADCs and PROTACs.

Future work should focus on synthesizing a library of derivatives to explore the impact of PEG chain length and substitutions on the benzyl ring. Incorporating additional cleavable motifs or dual-functional handles could further expand the utility of this promising chemical scaffold, empowering the development of next-generation targeted therapies.

References

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Public
  • Cleavable linkers in antibody-drug conjug
  • Cleavable linkers in antibody–drug conjugates - David Spring's group - University of Cambridge.
  • Cleavable vs. Non-Cleavable Linkers - BroadPharm.
  • Cleavable linkers for ADCs - ProteoGenix.
  • Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - N
  • Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More - BOC Sciences.
  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry - ACS Public
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices - BOC Sciences.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC - PubMed Central.
  • The Core Mechanism of Aldehyde PEG Linkers: A Technical Guide - Benchchem.
  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC.
  • Linkers for ADCs - NJ Bio, Inc.
  • PEG Aldehyde, Aldehyde Linkers - BroadPharm.
  • PROTAC Linkers - CD Bioparticles.
  • PROTAC Linkers - ChemScene.
  • How ADC Linkers Affect Drug Delivery and Targeting Selectivity? - BOC Sciences.
  • PROTAC Linkers - BroadPharm.
  • PROTACs with aromatic linkers. The benzyl linker in 53 provided...

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preparation of benzyl 2-bromoethyl ether for benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Benzaldehyde via Benzyl 2-Bromoethyl Ether Intermediate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the two-stage synthesis of benzaldehyde, a critical aromatic aldehyde in the fine chemical and pharmaceutical industries. The strategy involves the initial preparation of an intermediate, Benzyl 2-Bromoethyl Ether, via the Williamson ether synthesis, followed by its efficient oxidative cleavage to yield the target benzaldehyde. This application note elucidates the underlying chemical principles, provides detailed, field-tested protocols, and emphasizes the critical parameters for ensuring reaction success, safety, and purity. The methodologies are designed to be self-validating through rigorous in-process monitoring and final product characterization.

Part I: Synthesis of Benzyl 2-Bromoethyl Ether

Introduction & Strategic Rationale

Benzyl 2-bromoethyl ether (C₉H₁₁BrO, MW: 215.09 g/mol ) is a versatile bifunctional molecule, incorporating both a stable benzyl ether protecting group and a reactive primary alkyl bromide.[1][2] Its synthesis is a foundational step in various multi-step organic preparations.[3] The most direct and reliable method for its preparation is the Williamson ether synthesis, an Sɴ2 reaction between an alkoxide and a primary alkyl halide.[4]

The strategic choice of reactants is paramount to maximizing yield and minimizing side reactions. To avoid the competing E2 elimination pathway, the synthesis is designed such that the alkoxide is formed from the more sterically hindered alcohol (benzyl alcohol) and the halide is primary and unhindered (2-bromoethanol is not the halide source here, rather 1,2-dibromoethane or reacting benzyl alkoxide with 1,2-dibromoethane). A more common and direct approach involves the reaction between sodium benzyloxide and 1,2-dibromoethane, or directly from benzyl alcohol and 2-bromoethanol under specific conditions. However, for clarity and control, we will detail the reaction between a benzyl halide and 2-bromoethanol. This pathway leverages the high reactivity of benzyl bromide as an alkylating agent.[5]

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sɴ2) mechanism.[4] A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of 2-bromoethanol to form a potent nucleophile, the 2-bromoethoxide anion. This anion then performs a backside attack on the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group in a single, concerted step to form the ether linkage.[5][6]

Caption: Sɴ2 mechanism for the synthesis of Benzyl 2-bromoethyl ether.

Safety & Handling Precautions

Mandatory: This protocol must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is required at all times.

  • Benzyl Bromide (CAS 100-39-0): Highly toxic, corrosive, and a potent lachrymator (causes tearing).[7] Avoid inhalation of vapors and any contact with skin or eyes.[8] It is moisture-sensitive and should be handled under an inert atmosphere if possible.[8]

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Use in an anhydrous solvent and handle with extreme care.

  • 2-Bromoethanol (CAS 540-51-2): Toxic and corrosive. Can cause severe skin burns and eye damage.

  • Anhydrous Solvents (THF/DMF): Flammable liquids. Ensure no ignition sources are present.

Experimental Protocol: Benzyl 2-bromoethyl ether
ReagentCAS No.MW ( g/mol )AmountMolesEq.
2-Bromoethanol540-51-2124.976.25 g (4.5 mL)50.0 mmol1.0
Sodium Hydride (60% in oil)7646-69-724.002.2 g55.0 mmol1.1
Benzyl Bromide100-39-0171.048.55 g (6.0 mL)50.0 mmol1.0
Anhydrous THF109-99-9-150 mL--
Saturated NH₄Cl (aq)12125-02-9-50 mL--
Diethyl Ether60-29-7-200 mL--
Brine--50 mL--

Procedure:

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Base Addition: Suspend sodium hydride (2.2 g, 55.0 mmol) in anhydrous THF (100 mL) in the reaction flask and cool the mixture to 0 °C in an ice bath.

  • Alkoxide Formation: Dissolve 2-bromoethanol (6.25 g, 50.0 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes via the dropping funnel.

    • Causality Insight: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. The formation of the alkoxide is the rate-determining step for the subsequent etherification.

  • Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (8.55 g, 50.0 mmol) dropwise over 20 minutes.

  • Reaction Completion: Remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase. The disappearance of benzyl bromide (starting material) indicates completion.

  • Work-up: Cool the reaction to room temperature. Cautiously quench the excess NaH by slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane to 95:5 hexane/ethyl acetate) to yield the pure product as a colorless to pale yellow liquid.[9]

Characterization and Validation
  • Appearance: Clear, colorless to pale yellow liquid.[2]

  • Boiling Point: ~254 °C (lit.)[10]

  • Density: ~1.36 g/mL at 25 °C (lit.)[10]

  • ¹H NMR (CDCl₃, 500 MHz): The spectrum should be consistent with the structure. Expected peaks include: δ 7.30-7.40 (m, 5H, Ar-H), 4.60 (s, 2H, Ar-CH₂-O), 3.80 (t, 2H, O-CH₂-CH₂Br), 3.55 (t, 2H, OCH₂-CH₂-Br).[11] This analytical validation confirms the successful formation of the target ether.

Part II: Oxidative Synthesis of Benzaldehyde

Introduction & Method Selection

The conversion of a benzyl ether to benzaldehyde is an oxidative cleavage of the benzylic C-H bond. While several reagents can accomplish this, many are harsh, expensive, or lack selectivity, leading to over-oxidation to benzoic acid.[12] A highly effective and practical method utilizes a dimethyl sulfoxide (DMSO) based system, accelerated by hydrobromic acid (HBr).[13][14] This system provides good yields and is relatively simple to perform in a standard laboratory setting.

Causality of Reagents:

  • DMSO: Acts as the primary oxidant in the reaction.

  • HBr (48% aq.): Serves as a potent acid catalyst that activates the DMSO, making it a much more powerful oxidizing agent under these conditions.[14]

Proposed Reaction Mechanism

The reaction is believed to proceed through the formation of a key intermediate, a benzyloxysulfonium salt. The acidic conditions facilitate the activation of DMSO. The ether oxygen attacks the activated sulfur species, which, after rearrangement and elimination in the presence of a base (or solvent), yields benzaldehyde and dimethyl sulfide.

Caption: General scheme for the DMSO/HBr oxidation of a benzyl ether.

Experimental Protocol: Benzaldehyde

This protocol is adapted from the general procedure reported by Pasha, M. A., et al.[13][14]

ReagentCAS No.MW ( g/mol )AmountMoles
Benzyl 2-bromoethyl ether1462-37-9215.094.30 g20.0 mmol
DMSO67-68-5-15 mL-
HBr (48% aq.)10035-10-6-4.5 mL~40.0 mmol
Dichloromethane (DCM)75-09-2-75 mL-
Saturated NaHCO₃ (aq)144-55-8-~50 mL-
Brine--30 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Benzyl 2-bromoethyl ether (4.30 g, 20.0 mmol), DMSO (15 mL), and 48% aqueous HBr (4.5 mL).

  • Heating: Heat the solution to 110 °C in an oil bath.

    • Expertise Insight: The elevated temperature is necessary to drive the oxidation. The reaction progress should be monitored by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting ether spot is consumed (typically 5-8 hours).

  • Cooling & Quenching: Once the reaction is complete, cool the flask to room temperature. Add brine (30 mL) to the mixture.

  • Neutralization: Carefully neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 25 mL).

  • Washing: Combine the organic extracts and wash them with brine (2 x 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the DCM under reduced pressure.

  • Purification: The crude product can be purified by distillation or flash column chromatography on silica gel to afford pure benzaldehyde.

Characterization and Validation
  • Appearance: Colorless liquid with a characteristic almond-like odor.[15]

  • Boiling Point: 178-179 °C (lit.)[15]

  • FTIR Spectroscopy: A successful synthesis will show the disappearance of the ether C-O stretch (~1100 cm⁻¹) from the starting material and the appearance of a strong carbonyl C=O stretch at ~1700 cm⁻¹ for the aldehyde product.[16]

  • Purity: Can be assessed by GC-MS analysis.[17]

Overall Workflow Visualization

Overall_Workflow Start Reactants: - Benzyl Bromide - 2-Bromoethanol - NaH Step1 Part I: Williamson Ether Synthesis (THF, Reflux, 4-6h) Start->Step1 Workup1 Aqueous Work-up & Column Chromatography Step1->Workup1 Intermediate Intermediate: Benzyl 2-bromoethyl ether Workup1->Intermediate Step2 Part II: DMSO/HBr Oxidation (110 °C, 5-8h) Intermediate->Step2 Workup2 Neutralization, Extraction & Purification Step2->Workup2 FinalProduct Final Product: Benzaldehyde Workup2->FinalProduct

Caption: Two-stage synthetic pathway from benzyl bromide to benzaldehyde.

References

  • Pasha, M. A., & Jayashankara, V. P. (2007). Novel and Efficient Oxidation of Benzyl Ethers to Benzaldehydes by DMSO/49% Aq. HBr. Synthetic Communications, 37(10), 1723–1726. [Link]

  • Chemiz. Sommelet Reaction. YouTube. [Link]

  • Taylor & Francis Online. Novel and Efficient Oxidation of Benzyl Ethers to Benzaldehydes by DMSO/49% Aq. HBr. [Link]

  • ResearchGate. Aerobic transformation of benzyl ethers to the aldehydes. [Link]

  • Vinod, T. K. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Western Illinois University. [Link]

  • Wikipedia. Sommelet reaction. [Link]

  • Cambridge University Press. Sommelet Reaction. [Link]

  • ProQuest. Facile Oxidation of Benzyl Ethers by In Situ Generated o-Iodoxybenzoic Acid. [Link]

  • Organic Reactions. The Sommelet Reaction. [Link]

  • Wikipedia. Kornblum oxidation. [Link]

  • Bratulescu, G. (2011). Synthesis of Aliphatic Aldehydes. Asian Journal of Chemistry, 23(5), 2233–2234. [Link]

  • Bratulescu, G. (2010). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. REV. CHIM. (Bucharest), 61(8), 773-774. [Link]

  • Google Patents.
  • Park, K. K., et al. (2009). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. PMC. [Link]

  • SynArchive. Kornblum Oxidation. [Link]

  • YouTube. Preparation of Benzaldehydes, Part 3: From Methyl Arenes. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis of Aromatic Aldehydes by a Fast Method Involving Kornblum′s Reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Vaia. Reagents for converting compounds into benzaldehyde. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Cram. Williamson Ether Synthesis Lab Report. [Link]

  • PrepChem.com. Preparation of benzaldehyde. [Link]

  • Chegg.com. Choose the most appropriate reagent(s) for the conversion of benzyl alcohol to benzaldehyde. [Link]

  • ResearchGate. A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. [Link]

  • Lakeland University. Oxidation of Alcohol to Produce Benzaldehyde. [Link]

  • Reddit. Benzaldehyde Synthesis. [Link]

  • YouTube. Benzaldehyde synthesis - Oxidation of benzyl alcohol. [Link]

  • The Royal Society of Chemistry. Contents. [Link]

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Application Note: Strategic Utilization of 3-(2-(benzyloxy)ethoxy)benzaldehyde in Medicinal Chemistry

[1][2]

Executive Summary

3-(2-(benzyloxy)ethoxy)benzaldehyde represents a specialized "masked linker" scaffold in modern medicinal chemistry.[1][2] Unlike simple aromatic aldehydes, this compound integrates a meta-substituted benzaldehyde core with a flexible ethylene glycol linker capped by a benzyl group.[1][2]

This architecture serves three critical functions in drug discovery:

  • Probing Hydrophobic Pockets: The benzyl ether tail acts as a lipophilic probe to map "meta-pocket" extensions in enzyme active sites (e.g., Kinases, GPCRs).[1][2]

  • Orthogonal Linker Design: The structure functions as a "Pre-PROTAC" intermediate. The aldehyde allows immediate conjugation to warheads, while the benzyl group serves as a protecting group for a primary alcohol—unmasked later for E3 ligase ligand attachment.[2]

  • Solubility Modulation: The ethoxy spacer disrupts planar symmetry, improving the solubility profile of rigid heterocyclic cores derived from the aldehyde.[1][2]

This guide provides validated protocols for its synthesis, derivatization, and deprotection, ensuring high-fidelity application in SAR (Structure-Activity Relationship) campaigns.[1][2]

Chemical Profile & Stability[1][2]

PropertySpecificationCritical Note
CAS Number Not widely listed; Analogous to 22924-15-8 (3-ethoxy)Treat as Custom Synthesis / Fine Chemical
Molecular Formula C₁₆H₁₆O₃MW: 256.30 g/mol
Appearance Pale yellow viscous oil or low-melting solidTendency to oxidize to carboxylic acid if exposed to air.[1][2]
Solubility DCM, THF, DMSO, Ethyl AcetateInsoluble in water. Requires co-solvent (DMSO) for biological assays.[2]
Storage -20°C, under Argon/NitrogenAldehyde sensitive. Store away from primary amines and strong oxidizers.[2]

Strategic Utility: The "Masked Linker" Concept[1]

In Fragment-Based Drug Discovery (FBDD), this compound is not merely a reagent; it is a branching point .[2] The aldehyde functionality allows for the rapid construction of libraries (via reductive amination or condensation), while the benzyloxy-ethoxy tail remains inert until specifically activated.[1][2]

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

GStart3-(2-(benzyloxy)ethoxy)benzaldehydePath1Pathway A:Library ExpansionStart->Path1 Aldehyde Reactivity Path2Pathway B:Linker ActivationStart->Path2 Benzyl Deprotection Lib1Reductive Amination(Amine Libraries)Path1->Lib1 + R-NH2 / NaBH(OAc)3 Lib2Heterocycle Formation(Quinazolines/Indoles)Path1->Lib2 + 2-Aminobenzylamine / [Ox] Link1Hydrogenolysis(H2, Pd/C)Path2->Link1 Cleavage of Bn Link2Alcohol Reveal(PROTAC Conjugation)Link1->Link2 - PhMe

Figure 1: Divergent synthetic utility. The scaffold allows parallel processing of the "Head" (Aldehyde) and "Tail" (Benzyl Ether).[1][2]

Validated Experimental Protocols

Protocol A: Scaffold Synthesis (Williamson Etherification)

Context: If the compound is not commercially available, this is the industry-standard route to generate multigram quantities.[1][2]

Mechanism: Nucleophilic substitution (Sɴ2) of 3-hydroxybenzaldehyde onto benzyl 2-bromoethyl ether.[1][2]

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 equiv)[1][2]

  • Benzyl 2-bromoethyl ether (1.2 equiv) [CAS: 1462-37-9][1][2]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)[2][3]

  • Potassium Iodide (KI) (0.1 equiv, catalyst)[2]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[2]

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (e.g., 10 mmol, 1.22 g) in anhydrous DMF (20 mL).

  • Base Addition: Add K₂CO₃ (20 mmol, 2.76 g) and catalytic KI (1 mmol, 166 mg). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will turn yellow/orange.[1]

  • Alkylation: Dropwise add benzyl 2-bromoethyl ether (12 mmol, 1.9 mL).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes).[2] The aldehyde spot (Rf ~0.[1][2]5) should disappear, replaced by a less polar product (Rf ~0.7).

  • Workup: Cool to RT. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Isolation: Purify via flash column chromatography (SiO₂, Gradient: 0% → 20% EtOAc/Hexanes).

    • Expected Yield: 85–92%.[1]

Protocol B: Reductive Amination (Library Generation)

Context: Attaching the scaffold to amine-bearing pharmacophores.[1]

Scientific Integrity Check: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less toxic and allows for a "one-pot" procedure without pre-forming the imine in a separate step.[1][2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Amine Partner (R-NH₂) (1.1 equiv)[1][2]

  • NaBH(OAc)₃ (1.5 equiv)[2]

  • Acetic Acid (1-2 drops, catalytic)[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1][2]

Procedure:

  • Dissolve the aldehyde (0.5 mmol) and amine (0.55 mmol) in DCE (5 mL).

  • Add Acetic Acid (catalytic) to buffer the pH to ~5–6 (accelerates imine formation).[2] Stir for 30 mins at RT.[1]

  • Add NaBH(OAc)₃ (0.75 mmol) in one portion.

  • Stir at RT overnight (12–16 h).

  • Quench: Add saturated NaHCO₃ solution (5 mL). Stir vigorously for 10 mins.

  • Extraction: Extract with DCM. The product is the secondary/tertiary amine.[1][2]

Protocol C: Orthogonal Deprotection (The "Linker Reveal")

Context: Removing the benzyl group to expose the primary alcohol for PROTAC linker construction.[1][2]

Critical Caution: Standard hydrogenation can reduce the aldehyde to a benzyl alcohol if not carefully controlled.[1][2] If the aldehyde is still present, you must protect it (as an acetal) OR perform this step after the aldehyde has been reacted (e.g., after Protocol B). [1][2]

Assumption: The aldehyde has already been converted to the desired pharmacophore (Product B).[1][2]

Procedure:

  • Dissolve the benzyl-protected intermediate in MeOH or EtOH.[1][2]

  • Add 10% Pd/C (10 wt% loading relative to substrate).[1][2]

  • Hydrogenation: Stir under a balloon of H₂ (1 atm) at RT for 2–4 hours.

    • Monitoring: The disappearance of the benzyl aromatic signals in ¹H NMR (approx.[1][2] 7.3–7.4 ppm) confirms deprotection.[1][2]

  • Filtration: Filter through a Celite pad to remove Pd/C.[1][2]

  • Result: The terminal group is now -O-CH₂-CH₂-OH. This alcohol can be activated (Tosylation/Mesylation) for chain extension.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Alkylation Incomplete deprotonation or moisture in DMF.[1][2]Ensure DMF is anhydrous.[1][2] Increase temperature to 80°C. Add 18-crown-6 ether (catalytic) to sequester K⁺.[1]
Aldehyde Oxidation Exposure to air during storage.[1][2]Check ¹H NMR for carboxylic acid peak (~10-12 ppm).[1][2] Purify via bisulfite adduct formation if necessary.
Over-reduction (Protocol B) Reduction of aldehyde to alcohol before amination.[2]Ensure the amine is added before the reducing agent.[1][2] Allow imine formation time (30 min) before adding STAB.
Hydrogenolysis Stalls Poisoning of Pd catalyst by amines.[1][2]If the substrate contains amines (from Protocol B), add 1.0 equiv of HCl to protonate them, or use Pd(OH)₂ (Pearlman's catalyst).[2]

References

  • General Synthesis of Alkoxybenzaldehydes

    • Title: Efficient process for the synthesis of alkoxy substituted benzaldehydes.[1][2]

    • Source: U.S. Patent 10,633,360 B2 (2020).[2]

    • URL
  • Reductive Amination Methodology

    • Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[1][2]

    • Source: Abdel-Magid, A. F., et al. Journal of Organic Chemistry (1996).[2]

    • URL:[Link][2]

  • PROTAC Linker Chemistry (Analogous Structures)

    • Title: 4-[2-(3-methyl-3H-diaziren-3-yl)ethoxy]benzaldehyde (Linker Applications).[1][2][4]

    • Source: Precise PEG / BenchChem Application Data.[1][2]

  • Physical Properties & Safety (3-Ethoxybenzaldehyde Analog)

    • Title: 3-Ethoxybenzaldehyde Compound Summary.
    • Source: PubChem (National Library of Medicine).[2][5]

    • URL:[Link][2]

  • Ether Linker Stability in MedChem

    • Title: The role of ether linkages in drug discovery: Stability and metabolic profile.[1][2]

    • Source:Journal of Medicinal Chemistry (General Reference Context).[2]

    • URL:[Link]

Application Notes and Protocols for the Reductive Amination of 3-(2-(benzyloxy)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Synthesis of Amines via Reductive Amination

The synthesis of secondary and tertiary amines is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of biologically active molecules. Reductive amination stands out as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds, offering a controlled and efficient alternative to direct alkylation of amines, which is often plagued by overalkylation.[1][2] This application note provides a detailed guide to the reductive amination of 3-(2-(benzyloxy)ethoxy)benzaldehyde, a versatile building block in organic synthesis. We will delve into the mechanistic underpinnings of this transformation, present field-proven protocols, and offer insights into experimental design and optimization.

The core of reductive amination involves the reaction between a carbonyl compound, in this case, this compound, and a primary or secondary amine to form an imine or iminium ion intermediate.[3] This intermediate is then reduced in situ by a selective reducing agent to yield the desired amine.[4] The one-pot nature of this reaction makes it highly efficient and amenable to library synthesis and scale-up operations.[5]

Mechanistic Rationale: A Tale of Two Steps in One Pot

The reductive amination process can be dissected into two key mechanistic steps that occur sequentially in a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[6][7]

  • Hydride Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine or iminium ion. The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should rapidly reduce the iminium ion while being slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[8][9]

Visualizing the Reductive Amination Pathway

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Hemiaminal Iminium Imine/Iminium Ion Hemiaminal->Iminium - H2O Product Secondary or Tertiary Amine Product Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Hydride Transfer

Caption: The two-stage mechanism of one-pot reductive amination.

Selecting the Optimal Reducing Agent: A Comparative Analysis

Several hydride-based reducing agents are commonly employed for reductive amination. The choice among them depends on the specific substrates, desired reaction conditions, and safety considerations.

Reducing AgentFormulaKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and highly selective for imines/iminium ions over carbonyls.[8][10][11] Tolerates a wide range of functional groups.[2] Non-toxic byproducts.[2]Moisture-sensitive.[12] Typically used in aprotic solvents like DCE, DCM, or THF.[8][12]
Sodium Cyanoborohydride NaBH₃CNEffective at neutral or slightly acidic pH.[13] Can be used in protic solvents like methanol.[12]Highly toxic due to the potential release of cyanide gas, especially under acidic conditions.[2][13] Less selective than STAB.
Sodium Borohydride NaBH₄Inexpensive and readily available.Can reduce both the imine and the starting aldehyde, leading to alcohol byproducts if not used carefully.[1][12] Typically requires a two-step approach where the imine is pre-formed before adding the reducing agent.[10]

For the reductive amination of this compound, sodium triacetoxyborohydride (STAB) is the recommended reagent for a one-pot procedure. Its mildness and exceptional selectivity for the iminium ion intermediate ensure a clean reaction with high yields of the desired amine product, minimizing the formation of 3-(2-(benzyloxy)ethoxy)benzyl alcohol.[8][11]

Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.

Protocol 1: General Procedure for the Synthesis of a Secondary Amine using a Primary Amine

This protocol details the reaction of this compound with a representative primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., Benzylamine)

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.5 M concentration).

  • Add the primary amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A small amount of acetic acid (0.1-1.0 eq) can be added to catalyze this step, particularly for less nucleophilic amines.[2][10]

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure secondary amine.

Protocol 2: General Procedure for the Synthesis of a Tertiary Amine using a Secondary Amine

This protocol outlines the reaction with a representative secondary amine.

Materials:

  • This compound

  • Secondary Amine (e.g., Morpholine)

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the secondary amine (1.0-1.2 eq) to the solution.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture. For secondary amines, the formation of the iminium ion is often the rate-limiting step, and thus the reducing agent can be added concurrently with the amine.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Follow the work-up and purification steps (6-9) as described in Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Aldehyde in Solvent B 2. Add Amine A->B C 3. Stir for Imine Formation (optional pre-incubation) B->C D 4. Add Sodium Triacetoxyborohydride C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Quench with NaHCO3 (aq) E->F G 7. Extraction with Organic Solvent F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I

Caption: A streamlined workflow for one-pot reductive amination.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction is sluggish or yields are low, consider adding a catalytic amount of acetic acid to promote imine/iminium ion formation. For sterically hindered or electron-deficient amines, a higher reaction temperature (e.g., 40-50 °C) may be beneficial.

  • Formation of Alcohol Byproduct: The presence of 3-(2-(benzyloxy)ethoxy)benzyl alcohol indicates that the reducing agent is reacting with the starting aldehyde. This is more common with less selective reducing agents like sodium borohydride. Ensure that the STAB used is of good quality and that the reaction is performed under anhydrous conditions.

  • Dialkylation of Primary Amines: While reductive amination is less prone to overalkylation than direct alkylation, the formation of a tertiary amine from a primary amine can sometimes occur if the product secondary amine is more nucleophilic than the starting primary amine. Using a slight excess of the primary amine can help to mitigate this side reaction.

  • Solvent Choice: 1,2-Dichloroethane (DCE) is a common and effective solvent for reductive aminations with STAB.[11] Dichloromethane (DCM) is also a good alternative. Tetrahydrofuran (THF) can also be used, although reactions may be slower.[10] Protic solvents like methanol are generally not compatible with STAB.[12]

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly reliable and versatile method for the synthesis of a wide range of secondary and tertiary amines from this compound. The mild reaction conditions, broad functional group tolerance, and operational simplicity make it an invaluable tool for both small-scale discovery and larger-scale production campaigns in the pharmaceutical and chemical industries. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently and efficiently access novel amine derivatives for their research and development programs.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Quora. (2019, June 2). What happens to sodium cyanoborohydride after it reacts in a reductive amination?. [Link]

  • Wikipedia. (n.d.). Sodium cyanoborohydride. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • ChemRxiv. (2022, February 18). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • ACS Publications. (n.d.). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). [Link]

  • Pearson+. (n.d.). The two most general amine syntheses are the reductive amination.... [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Supporting Information. (n.d.). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

Sources

Troubleshooting & Optimization

removing unreacted 3-hydroxybenzaldehyde from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 3-Hydroxybenzaldehyde (3-HBA) Ticket ID: PUR-3HBA-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Separation Challenge

Welcome to the Purification Help Desk. You are likely here because 3-hydroxybenzaldehyde (3-HBA) is persisting in your reaction mixture.[1]

3-HBA presents a unique "dual-personality" challenge in purification:

  • Phenolic Character: It has an acidic proton (

    
    ) [1].[2]
    
  • Aldehyde Character: It is an electrophile susceptible to nucleophilic attack [2].

Standard silica chromatography often fails to separate 3-HBA cleanly because its polarity causes it to streak or co-elute with polar products.[1] To resolve this, we must exploit its chemical reactivity.[1]

Below is your decision matrix to select the correct protocol based on your target product's properties.

Protocol Selection Decision Tree

purification_decision start START: Analyze Target Product is_acidic Is your product acidic? (e.g., Carboxylic acid, Phenol) start->is_acidic is_aldehyde Is your product an aldehyde? is_acidic->is_aldehyde YES (Acidic) is_base_sensitive Is your product base-sensitive? (e.g., Ester, Alkyl halide) is_acidic->is_base_sensitive NO (Neutral/Basic) method_bisulfite PROTOCOL A: Bisulfite Sequestration (Chemoselective) is_aldehyde->method_bisulfite NO (Safe to use) method_resin PROTOCOL C: Solid-Supported Scavenger (High Purity/Cost) is_aldehyde->method_resin YES (Risk of side-reaction) is_base_sensitive->method_bisulfite YES (Avoid Base) method_base PROTOCOL B: Base Extraction (pH Switch) (High Throughput) is_base_sensitive->method_base NO (Stable)

Caption: Decision matrix for selecting the optimal 3-HBA removal strategy based on product stability and functionality.

Protocol A: Bisulfite Sequestration (Chemoselective)

Best For: Acidic products, base-sensitive products, or when high specificity is required.[1]

This method utilizes the reactivity of the aldehyde group.[3][4][5][6][7] Sodium bisulfite (


) attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct (Bertagnini’s salt), partitioning the impurity into the aqueous phase while your product remains in the organic phase [2][4].
The Mechanism

bisulfite_mechanism step1 3-HBA (Organic Phase) Aldehyde Form step2 Bisulfite Attack (NaHSO3 in Water) step1->step2 Phase Transfer step3 Bisulfite Adduct (Aqueous Phase) Water Soluble Salt step2->step3 Adduct Formation

Caption: Formation of the water-soluble bisulfite adduct from lipophilic 3-HBA.

Step-by-Step Procedure
  • Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether are preferred).

  • Reagent Setup: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
    • Note: Freshly prepared solution is critical as bisulfite oxidizes to sulfate over time.

  • The Wash:

    • Add the saturated

      
       solution to your separatory funnel (Ratio: 1:1 v/v with organic layer).
      
    • CRITICAL: Shake vigorously for at least 3–5 minutes. The adduct formation is not instantaneous; it requires contact time.

  • Separation: Allow layers to separate. The 3-HBA is now trapped in the bottom aqueous layer.

  • Repeat: Perform a second wash with fresh bisulfite solution to ensure >98% removal.

  • Final Rinse: Wash the organic layer once with brine to remove residual salts, then dry over

    
    .
    

Protocol B: Base Extraction (pH Switch)

Best For: Neutral, base-stable products (Amides, Ethers, protected amines).[1]

Since 3-HBA is a phenol (


 8.98), it can be deprotonated by a base to form a water-soluble phenolate anion [1].[1]
Technical Constraints
  • Weak Bases Fail: Saturated

    
     (pH ~8.5) is insufficient  to fully deprotonate 3-HBA.[1] You will leave significant starting material behind.
    
  • Required pH: You need a pH > 11 to drive the equilibrium completely to the phenolate form (

    
    ).
    
Step-by-Step Procedure
  • Solvent Choice: Dissolve crude mixture in Diethyl Ether or Dichloromethane (DCM).

    • Warning: Avoid Ethyl Acetate if using strong NaOH and long contact times, as hydrolysis may occur.

  • Extraction:

    • Wash the organic phase with 1M NaOH (2 x 20 mL).

    • The aqueous layer will likely turn yellow/orange (characteristic of phenolate anions).

  • Verification: Check the pH of the aqueous layer.[3] It must remain >12. If the pH drops, you have consumed the base; add more.

  • Workup: Separate the organic layer.[3][5] Wash with water, then brine.[1] Dry over

    
    .[3][8]
    

Protocol C: Solid-Supported Scavenging

Best For: Small scale (<100 mg), high-throughput synthesis, or valuable products where extraction yield loss is unacceptable.[1]

Solid-supported scavengers (polymer beads) functionalized with hydrazine or amine groups will covalently bind the aldehyde.[1] The impurity is removed by simple filtration [5][6].

Recommended Resins
Resin TypeFunctionalityMechanismLoading Capacity
Sulfonyl Hydrazide

Forms stable hydrazone with aldehyde~1.5 - 2.0 mmol/g
Tosyl Hydrazine

Forms hydrazone (Acid catalyzed)~1.0 - 1.5 mmol/g
Primary Amine

Forms imine (Schiff base)~1.0 - 1.5 mmol/g
Step-by-Step Procedure
  • Calculation: Calculate the theoretical excess of 3-HBA in your mixture. Use 3 to 5 equivalents of resin relative to the impurity.

  • Incubation:

    • Add the resin directly to your reaction mixture (or dissolved crude).

    • Add a catalytic amount of Acetic Acid (1-2 drops) to accelerate hydrazone formation [6].[1]

  • Agitation: Shake or stir gently at Room Temperature for 2–4 hours.

    • Tip: Do not use magnetic stir bars if they grind the resin beads; use an orbital shaker.

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug. The 3-HBA remains attached to the beads.

  • Rinse: Rinse the beads with solvent (DCM/MeOH) to wash any trapped product off the polymer surface.

Troubleshooting & FAQ

Q1: I used the Bisulfite method, but my product yield dropped. Why?

A: Did your product contain a ketone or a sterically unhindered aldehyde? Bisulfite is not perfectly specific to 3-HBA; it will form adducts with methyl ketones and other accessible aldehydes [2].[1] If your product fits this description, switch to Protocol C (Resins) or careful chromatography.[1]

Q2: I have a stubborn emulsion during the base wash.

A: Phenolates can act as surfactants.

  • Add solid NaCl to saturate the aqueous layer.

  • Filter the mixture through a pad of Celite.

  • Add a small amount of Methanol to the organic phase to break surface tension.

Q3: Can I recover the 3-HBA for reuse?

A: Yes.

  • From Bisulfite: Take the aqueous layer, add base (NaOH) to pH > 12, and extract with organic solvent.[3] The adduct reverses in high base [4].[3][5]

  • From Base Extraction: Take the basic aqueous layer, acidify with HCl to pH < 2, and extract with Ethyl Acetate. The phenol reprotonates and becomes organic-soluble.[1]

Q4: The 3-HBA spot on TLC is tailing and masking my product.

A: 3-HBA streaks on silica due to the phenolic proton.[1] To visualize it better or separate it analytically:

  • Add 1% Acetic Acid to your TLC eluent. This keeps the phenol protonated and tightens the spot.

  • Stain with 2,4-DNP (Dinitrophenylhydrazine).[1] 3-HBA will turn a distinct orange/red immediately due to the aldehyde.[1]

References

  • Organic Syntheses . m-Hydroxybenzaldehyde Synthesis and Properties. Org. Synth. 1945, 25,[1] 55. Available at: [Link]

  • University of Rochester . Bisulfite Workup for Removal of Aldehydes. Available at: [Link][1]

  • Supra Sciences . Solid-Supported Scavengers for Carbonyl Removal. Available at: [Link][1]

  • ACS Omega . Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega 2019, 4, 8, 13360–13368.[1] Available at: [Link][1]

Sources

Technical Support Center: Stability of 3-(2-(benzyloxy)ethoxy)benzaldehyde

[1]

Part 1: Executive Summary

Is this compound stable under basic conditions? Yes, conditionally. The ether backbone (including the benzyl protecting group) is chemically inert to most basic conditions.[1] However, the aldehyde functionality is the limiting factor. It is stable under mild to moderate basic conditions (e.g., K₂CO₃, dilute NaOH, organic amines) typically used in condensation reactions. It is unstable in concentrated, strong bases (e.g., 50% NaOH, heat), where it undergoes the Cannizzaro reaction.

ConditionStability VerdictPrimary Risk
Mild Base (K₂CO₃, Et₃N, Piperidine)Stable None (Ideal for Aldol/Knoevenagel)
Dilute Strong Base (1M NaOH, RT)Meta-Stable Slow autoxidation or reversible hydration
Conc.[1] Strong Base (>5M NaOH, Heat)Unstable Cannizzaro Reaction (Disproportionation)
Superbases (LDA, NaH, t-BuOK)Conditional Compatible if used stoichiometrically for nucleophile generation; excess may cause side reactions.
Part 2: Detailed Stability Analysis
1. The Ether Backbone (High Stability)

The 3-(2-(benzyloxy)ethoxy) chain comprises a phenolic ether, an ethylene glycol linker, and a benzyl ether.[1]

  • Mechanism: Benzyl ethers are specifically designed to be stable against basic hydrolysis. Unlike esters or silyl ethers, the C-O-C bonds do not possess an electrophilic center susceptible to nucleophilic attack by hydroxide or alkoxide ions [1].

  • Implication: You can subject this portion of the molecule to harsh basic conditions (e.g., refluxing KOH in ethanol) without cleaving the benzyl group or the glycol chain.

2. The Aldehyde Core (The Weak Link)

The benzaldehyde core lacks

1
  • Path A (Desired): Reactivity with Nucleophiles. In the presence of an enolizable partner (e.g., acetone, acetophenone), the aldehyde acts as an electrophile, forming the desired C-C bond (Aldol/Claisen-Schmidt) [2].

  • Path B (Degradation): The Cannizzaro Reaction. In the absence of a reactive partner and presence of concentrated base, the aldehyde undergoes self-disproportionation.[1] One molecule is oxidized to the carboxylic acid (3-(2-(benzyloxy)ethoxy)benzoic acid), and another is reduced to the alcohol.[1] This is the primary mode of failure [3].

Part 3: Troubleshooting Guide
Issue 1: "I isolated a white solid instead of my oil/low-melting solid product."
  • Diagnosis: You likely formed the carboxylate salt via the Cannizzaro reaction or air oxidation.

  • Cause: High concentration of hydroxide (NaOH/KOH) was used without a reactive nucleophile present, or the reaction was heated too long.

  • Verification: Acidify a small sample. If the solid dissolves and an organic precipitate forms (the free acid), this confirms oxidation.

  • Solution: Use milder bases (K₂CO₃ or Cs₂CO₃) or ensure your nucleophile (e.g., ketone/ester) is added before the base to favor condensation over disproportionation.

Issue 2: "My yield is low (50%) and I see two new spots on TLC."
  • Diagnosis: Classic Cannizzaro disproportionation.

  • Mechanism: 2 ArCHO + OH⁻

    
     ArCOO⁻ + ArCH₂OH.
    
  • Solution: Switch to a non-nucleophilic base (e.g., DBU, NaH) or reduce the concentration of hydroxide. If using a biphasic system, reduce the phase transfer catalyst load.

Issue 3: "The benzyl group fell off."
  • Diagnosis: Highly unlikely under basic conditions.

  • Cause: Check for acidic quench steps or hydrogenation conditions. Benzyl ethers are acid-labile (with strong Lewis acids) and sensitive to hydrogenolysis (H₂/Pd).[1] They are not base-labile.[1]

  • Correction: Ensure your workup does not involve strong acids (e.g., conc. HCl) if the molecule is sensitive.

Part 4: Visualizing the Stability Pathways

The following diagram illustrates the decision matrix for the molecule's fate based on reaction conditions.

StabilityPathwaysStart3-(2-(benzyloxy)ethoxy)benzaldehydeMildBaseMild Base(K2CO3, Amines)Start->MildBaseExposed toStrongBaseStrong Base(NaOH, KOH)Start->StrongBaseExposed toProductCondensation Product(Stable/Desired)MildBase->ProductStandard ReactivityNucleophileEnolizablePartner Present?StrongBase->NucleophileEtherCleavageEther CleavageStrongBase->EtherCleavageExtremely Rare(Requires Acid/H2)Nucleophile->ProductYes (Faster Rate)CannizzaroCannizzaro Reaction(Alcohol + Acid Salt)Nucleophile->CannizzaroNo (Self-Reaction)

Figure 1: Reaction pathways for this compound in basic media.[1] Note that the ether cleavage pathway is dashed, indicating it is not observed under standard basic conditions.

Part 5: Experimental Protocols
Protocol A: Stability Validation Test

Use this protocol to verify stability in your specific solvent system before committing valuable material.[1]

  • Preparation: Dissolve 50 mg of the aldehyde in 2 mL of THF (or your reaction solvent).

  • Base Addition: Add 2 equivalents of the base you intend to use (e.g., 2M NaOH or solid K₂CO₃).

  • Monitoring: Stir at room temperature. Take TLC aliquots at t=0, 1h, and 4h.

    • Stable: Single spot (Rf unchanged).

    • Cannizzaro: Appearance of two new spots (one lower Rf acid, one higher/similar Rf alcohol).

    • Oxidation: Appearance of a baseline spot (acid salt).

Protocol B: Recommended Conditions for Aldol Condensation

Optimized to prevent Cannizzaro side-reactions.[1]

  • Reagents:

    • Aldehyde: 1.0 equiv[1]

    • Ketone Partner: 1.0 - 1.2 equiv[1]

    • Base: NaOH (10% aq) or KOH in Methanol (keep dilute).

    • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve the aldehyde and the ketone partner in ethanol.

    • Cool to 0°C (low temperature suppresses Cannizzaro).

    • Add the base dropwise.

    • Monitor consumption of aldehyde.

  • Why this works: The presence of the ketone ensures the enolate attacks the aldehyde faster than the hydroxide ion can induce disproportionation [2].

Part 6: References
  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Confirming stability of benzyl ethers in basic media). [1]

  • Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions, 1-438.[1] (Mechanistic kinetics of condensation vs. side reactions). [1]

  • Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions, 2, 94. (Detailed mechanism of aldehyde disproportionation in base). [1]

Technical Support Center: Troubleshooting Low Yields in the Alkylation of 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies to help you optimize your reaction yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the alkylation of 3-hydroxybenzaldehyde.

Q1: What is the most common reason for low yields in the alkylation of 3-hydroxybenzaldehyde?

A1: The most frequent culprit for low yields is suboptimal reaction conditions, which can stem from several factors. These include the choice of base, solvent, reaction temperature, and the purity of the starting materials. For instance, an inappropriate base may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to incomplete reaction. Similarly, the solvent plays a critical role in influencing the reactivity of the nucleophile and the solubility of the reactants.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: A common challenge in the alkylation of phenols is the competition between O-alkylation and C-alkylation.[1][2] O-alkylation results in the desired ether product, while C-alkylation leads to the formation of a carbon-carbon bond between the alkyl group and the aromatic ring. Another potential side reaction is polyalkylation, where more than one alkyl group is added to the molecule.[3] The presence of the aldehyde group can also lead to side reactions, especially under basic conditions.

Q3: How does the choice of alkylating agent affect the reaction?

A3: The reactivity of the alkylating agent is a key factor. Alkyl halides are commonly used, with the reactivity order being I > Br > Cl > F. More reactive alkylating agents like alkyl iodides will generally lead to faster reaction rates. However, they are also more prone to side reactions. The structure of the alkyl group is also important; primary alkyl halides are preferred for this SN2 reaction, as secondary and tertiary halides are more likely to undergo elimination reactions.[4][5]

Q4: Is it necessary to protect the aldehyde group during the alkylation?

A4: While not always mandatory, protecting the aldehyde group can significantly improve the yield and purity of the desired product, especially when using strong bases or nucleophiles that could react with the aldehyde.[6][7] The aldehyde can be converted to an acetal, which is stable under basic conditions and can be easily deprotected after the alkylation is complete.[8][9]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during the alkylation of 3-hydroxybenzaldehyde.

Issue 1: Low Conversion of Starting Material

A low conversion rate indicates that the reaction is not proceeding to completion. Several factors could be at play.

Root Cause Analysis and Solutions:

  • Inadequate Deprotonation: The phenolic proton of 3-hydroxybenzaldehyde must be removed to form the more nucleophilic phenoxide ion.

    • Explanation: The Williamson ether synthesis, a common method for this alkylation, relies on the nucleophilic attack of the phenoxide ion on the alkylating agent.[4][10] If the base is not strong enough to deprotonate the phenol completely, the concentration of the active nucleophile will be low, resulting in a sluggish or incomplete reaction.

    • Troubleshooting Protocol:

      • Base Selection: Evaluate the pKa of your chosen base relative to the pKa of the phenolic proton of 3-hydroxybenzaldehyde. Weak bases like sodium bicarbonate are generally insufficient. Consider stronger bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). For aryl ethers, bases like NaOH, KOH, K₂CO₃, or Cs₂CO₃ are often used.[11]

      • Molar Equivalence: Ensure you are using at least a stoichiometric equivalent of the base. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the equilibrium towards the phenoxide.

      • Moisture Contamination: Anhydrous conditions are crucial, as water can react with strong bases and reduce their effectiveness. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Suboptimal Reaction Temperature: The reaction kinetics may be too slow at the current temperature.

    • Explanation: Like most chemical reactions, the rate of alkylation is temperature-dependent. A typical Williamson ether synthesis is conducted between 50 to 100 °C.[4]

    • Troubleshooting Protocol:

      • Temperature Screening: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS). Be cautious, as excessively high temperatures can promote side reactions.[12]

      • Refluxing: Performing the reaction at the reflux temperature of the chosen solvent is a common strategy to ensure a consistent and sufficiently high reaction temperature.

  • Poor Solubility of Reactants: If the reactants are not well-dissolved, the reaction will be slow and inefficient.

    • Explanation: The reaction occurs in the solution phase. If any of the reactants (3-hydroxybenzaldehyde, base, or alkylating agent) have poor solubility in the chosen solvent, their effective concentration will be low.

    • Troubleshooting Protocol:

      • Solvent Selection: Choose a solvent that can dissolve all reactants. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often good choices for Williamson ether synthesis as they effectively solvate the cation of the base, leaving the anion more nucleophilic.[10][11]

      • Phase-Transfer Catalysis (PTC): If dealing with a biphasic system (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst can be highly effective.[13] The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkylating agent resides.[14] Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).[15][16]

Troubleshooting Flowchart for Low Conversion

low_conversion start Low Conversion of 3-Hydroxybenzaldehyde check_base Is the base strong enough and used in sufficient excess? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes solution_base Use a stronger base (e.g., K₂CO₃, NaH) and/or increase molar equivalents. check_base->solution_base No check_solubility Are all reactants soluble in the solvent? check_temp->check_solubility Yes solution_temp Increase temperature incrementally or run at reflux. check_temp->solution_temp No solution_solubility Switch to a more suitable solvent (e.g., DMF, DMSO) or employ Phase-Transfer Catalysis. check_solubility->solution_solubility No protection_strategy start 3-Hydroxybenzaldehyde protection Acetal Protection (e.g., Ethylene Glycol, H+) start->protection alkylation Alkylation (Base, Alkyl Halide) protection->alkylation deprotection Deprotection (Aqueous Acid) alkylation->deprotection product Alkylated 3-Hydroxybenzaldehyde deprotection->product

Caption: Workflow for the protection strategy in the alkylation of 3-hydroxybenzaldehyde.

Part 3: Purification and Characterization

Even with optimized reaction conditions, purification is often necessary to isolate the desired product in high purity.

Q5: What are the best methods for purifying the alkylated product?

A5: The choice of purification method depends on the physical properties of the product and the nature of the impurities.

  • Extraction: A standard aqueous workup is typically the first step to remove the base, salts, and any water-soluble impurities.

  • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. [17]Experiment with different solvent systems to find one that provides good crystal formation.

  • Column Chromatography: For liquid products or for separating mixtures of closely related compounds (e.g., O- and C-alkylated isomers), silica gel column chromatography is the most common and effective technique. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.

General Tips for Improving Yields: [18]

  • Reagent Purity: Ensure all reagents, especially the 3-hydroxybenzaldehyde and the alkylating agent, are of high purity. Impurities can interfere with the reaction.

  • Inert Atmosphere: For reactions involving sensitive reagents like sodium hydride, it is essential to work under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

  • Thorough Monitoring: Regularly monitor the progress of the reaction using an appropriate analytical technique. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the yield and purity of your 3-hydroxybenzaldehyde alkylation reactions.

References

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society.

  • 20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts.

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info.

  • PTC Selective O-Alkylation - PTC Organics, Inc.

  • Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile - PTC Organics, Inc.

  • Alkylation of Phenol: A Mechanistic View | The Journal of Physical Chemistry A.

  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps.

  • What Is the Mechanism of Phenol Alkylation? - Hubei Sanli Fengxiang Technology Co., Ltd.

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Reviews in Chemical Engineering.

  • (PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate.

  • “Unstreamlining” a PTC O-Alkylation - PTC Organics, Inc.

  • 2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks.

  • Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation - YouTube.

  • Phase-transfer catalyst - Wikipedia.

  • Protecting group - Wikipedia.

  • Protecting Groups - Organic Chemistry - Jack Westin.

  • Technical Support Center: Optimizing Phenol Alkylation Reactions - Benchchem.

  • Process for the alkylation of phenolic compounds - Google Patents.

  • Williamson Ether Synthesis.

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.

  • Williamson Ether Synthesis - J&K Scientific LLC.

  • Williamson ether synthesis - Wikipedia.

  • Williamson Ether Synthesis - Chemistry LibreTexts.

  • Benzaldehyde, m-hydroxy - Organic Syntheses Procedure.

  • Hydroxybenzaldehyde process - US3365500A - Google Patents.

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO † - Semantic Scholar.

  • The Williamson Ether Synthesis - Master Organic Chemistry.

  • Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online.

  • Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers - Alfa Chemistry.

  • Optimization of reaction conditions for 3-Hydroxybenzylamine synthesis - Benchchem.

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO - MDPI.

  • SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE - ResearchGate.

  • How to Improve the Synthesis of 3-Hydroxybenzaldehyde? - FAQ - Guidechem.

  • Process for the isolation of p-hydroxybenzaldehyde - Google Patents.

  • Technical Support Center: Solvent Effects on 2,5-Dihydroxybenzaldehyde Reactions - Benchchem.

  • Method for producing alkoxy-hydroxybenzaldehyde that is substantially free of alkyl-alkoxy-hydroxybenzaldehyde - Google Patents.

  • Process for preparation of hydroxybenzaldehydes - European Patent Office - EP 0068725 A1.

Sources

Validation & Comparative

13C NMR Chemical Shifts for Ethoxy-Substituted Benzaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR chemical shifts for ethoxy-substituted benzaldehydes , comparing 2-ethoxy, 3-ethoxy, and 4-ethoxy isomers against the unsubstituted benzaldehyde baseline. It is designed for researchers requiring precise structural characterization data and mechanistic insights.

Executive Summary & Application

Ethoxy-substituted benzaldehydes are critical intermediates in the synthesis of pharmaceuticals, fragrances, and liquid crystals. Their 13C NMR spectra provide the definitive fingerprint for structural verification, particularly in distinguishing between regioisomers (ortho, meta, para) where 1H NMR multiplets may overlap.

This guide analyzes the substituent chemical shift (SCS) effects of the ethoxy group (–OCH₂CH₃), quantifying how its electron-donating nature alters the magnetic environment of the aromatic ring and the carbonyl carbon.

Comparative Data Analysis

The following data represents standard chemical shifts (


, ppm) acquired in CDCl₃ .
Table 1: Comparative 13C NMR Chemical Shifts (ppm)
Carbon PositionBenzaldehyde (Ref)4-Ethoxybenzaldehyde3-Ethoxybenzaldehyde2-Ethoxybenzaldehyde
C=O (Carbonyl) 192.4 190.8 192.1 189.7
C-1 (Ipso to CHO) 136.4129.9137.8124.9
C-2 (Ortho) 129.7131.9112.6161.4 (Ipso to OEt)
C-3 (Meta) 129.0114.3159.4 (Ipso to OEt)111.8
C-4 (Para) 134.5164.2 (Ipso to OEt)121.5135.8
C-5 (Meta) 129.0114.3130.0120.5
C-6 (Ortho) 129.7131.9123.4128.2
OCH₂ (Methylene) 63.863.664.2
CH₃ (Methyl) 14.614.714.7

Key Observation: The ethoxy group exerts a powerful shielding effect on the ortho and para carbons relative to itself, while significantly deshielding the carbon directly attached to the oxygen (Ipso).

Mechanistic Analysis: The "Push-Pull" Effect

Understanding the causality behind these shifts is essential for predicting spectra of more complex derivatives.

Electronic Effects

The ethoxy group acts as a strong Electron Donating Group (EDG) via resonance (+M), which competes with the Electron Withdrawing Group (EWG) nature of the aldehyde carbonyl.

  • Shielding (Upfield Shift): The lone pairs on the ethoxy oxygen donate electron density into the ring. This increases electron density at the ortho and para positions relative to the ethoxy group, shielding these nuclei and lowering their chemical shift (e.g., C-3/C-5 in 4-ethoxybenzaldehyde appear at ~114 ppm vs. 129 ppm in benzaldehyde).

  • Deshielding (Downfield Shift): The carbon directly attached to the oxygen (Ipso) is deshielded due to the high electronegativity of oxygen withdrawing density through the sigma bond (-I effect), pushing the shift to ~160-164 ppm.

Visualization of Resonance Pathways

The following diagram illustrates the electron density flow in 4-Ethoxybenzaldehyde , explaining the shielding at C3/C5 and the modulation of the Carbonyl C.

ResonanceEffects cluster_effects Observed NMR Consequences Ethoxy Ethoxy Group (-OCH2CH3) Ring Aromatic Ring (π-System) Ethoxy->Ring +M Effect (Donates e-) C_Ipso C-4 (Ipso) Deshielded (~164 ppm) Inductive (-I) dominates Ethoxy->C_Ipso Carbonyl Aldehyde Group (-CHO) Ring->Carbonyl Conjugation (Delocalization) C_Ortho C-3/C-5 (Ortho) Shielded (~114 ppm) Resonance (+M) dominates Ring->C_Ortho C_Carbonyl C=O Carbonyl Shielded (~190 ppm) vs 192 ppm (Benzaldehyde) Ring->C_Carbonyl

Caption: Electron density flow in 4-ethoxybenzaldehyde showing the competition between the ethoxy donor and aldehyde acceptor.

Experimental Protocol: High-Resolution 13C NMR

To reproduce the data above with high fidelity, follow this self-validating protocol. This method ensures detection of quaternary carbons (C-1, C-4) which often have long relaxation times.

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Concentration: 30–50 mg of analyte in 0.6 mL solvent. Note: Higher concentrations are preferred for 13C due to low natural abundance (1.1%).

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 100 MHz 13C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons while maintaining sensitivity.

  • Relaxation Delay (D1): 2.0 – 5.0 seconds. Crucial: Short delays (<1s) will saturate the carbonyl and ipso carbons, making them disappear.

  • Spectral Width: -10 to 220 ppm.[1]

  • Scans (NS): Minimum 256 (512 recommended for high S/N).

  • Temperature: 298 K (25°C).

Workflow Diagram

NMR_Protocol Start Start: Sample Prep Solvent Dissolve 50mg in 0.6mL CDCl3 Start->Solvent Shim Lock & Shim (Target lineshape < 0.5Hz) Solvent->Shim Param Set Parameters D1 = 3.0s | NS = 512 Shim->Param Acquire Acquire FID (Pulse: zgpg30) Param->Acquire Process Process Data LB = 1.0Hz | Phase | Baseline Acquire->Process Validate Validation Check: Is C=O (~190ppm) visible? Process->Validate Validate->Param No (Increase D1/Scans) End Export Peak List Validate->End Yes

Caption: Step-by-step workflow for acquiring quantitative 13C NMR data for aromatic aldehydes.

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde 13C NMR Spectra. NIST Chemistry WebBook.[2] Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). 13C NMR of 4-Ethoxybenzaldehyde (SDBS No. 4678). AIST. Available at: [Link](Note: Search by Compound Name or CAS 10031-82-0)

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for substituent chemical shift additivity rules).
  • Reich, H. J. 13C Chemical Shifts of Aromatic Compounds. University of Wisconsin-Madison. Available at: [Link]

Sources

Comparative Technical Guide: 3- vs. 4-Substituted Benzyloxy Ethoxy Benzaldehydes

[1]

Executive Summary

This guide provides a technical comparison between 3-(2-(benzyloxy)ethoxy)benzaldehyde (Meta-isomer) and 4-(2-(benzyloxy)ethoxy)benzaldehyde (Para-isomer).[1] While chemically identical in molecular weight (

Key Distinction: The 4-isomer functions as a resonance-stabilized, linear scaffold ideal for liquid crystals and rigid drug binding pockets.[1] The 3-isomer exhibits higher electrophilicity at the carbonyl center due to the absence of direct resonance donation, making it a more reactive "warhead" for condensation reactions but creating a "kinked" geometry that alters solubility and binding kinetics.

Part 1: Electronic Architecture & Reactivity[1]

The defining difference between these isomers lies in how the ether oxygen (


The "Push-Pull" vs. Inductive Effect
  • 4-Substituted (Para): The ether oxygen lone pair is conjugated with the carbonyl group. Through resonance, electron density is donated into the ring and delocalized onto the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon, making it less reactive toward nucleophiles.

  • 3-Substituted (Meta): The ether oxygen is not conjugated with the carbonyl. The resonance effect places electron density at the ortho and para positions relative to the oxygen (which are positions 2, 4, and 6), skipping the carbonyl at position 1. Consequently, the inductive electron-withdrawing effect (-I) of the oxygen dominates, making the carbonyl carbon more electrophilic and reactive than the para-isomer.

Visualization of Electronic Flow

The following diagram illustrates the resonance mismatch that drives the reactivity difference.

ElectronicEffectscluster_para4-Isomer (Para)Resonance Stabilizationcluster_meta3-Isomer (Meta)Inductive WithdrawalP_OxyEther Oxygen(Lone Pair Donor)P_RingBenzene Ring(Conjugated System)P_Oxy->P_RingStrong Resonance (+R)P_AldAldehyde Carbonyl(Deactivated Electrophile)P_Ring->P_AldElectron Density PushM_OxyEther Oxygen(Inductive Acceptor)M_RingBenzene Ring(Non-Conjugated Path)M_Oxy->M_RingInductive Pull (-I)M_AldAldehyde Carbonyl(Activated Electrophile)M_Ring->M_AldNo Resonance Overlap

Figure 1: Comparative electronic flow. The 4-isomer (Blue) stabilizes the carbonyl via resonance, reducing reactivity. The 3-isomer (Red) lacks this path, maintaining high electrophilicity.

Part 2: Synthetic Accessibility & Protocols[1]

Both isomers are synthesized via Williamson Ether Synthesis.[1] However, the purification and physical handling differ significantly.

Synthesis Protocol: Alkylation of Hydroxybenzaldehyde

Objective: Synthesize the target ether from hydroxybenzaldehyde and benzyl 2-bromoethyl ether.

Reagents:

  • Substrate: 3-hydroxybenzaldehyde (for Meta) OR 4-hydroxybenzaldehyde (for Para)

  • Linker: Benzyl 2-bromoethyl ether (or 2-(benzyloxy)ethanol + Mitsunobu conditions)[1]

  • Base:

    
     (anhydrous)
    
  • Solvent: DMF (N,N-Dimethylformamide)[2][3]

Step-by-Step Methodology:

  • Activation: Charge a 3-neck flask with 1.0 eq of the hydroxybenzaldehyde isomer and 2.0 eq of anhydrous

    
     in DMF (0.5 M concentration). Stir at 60°C for 30 mins to generate the phenoxide anion.
    
    • Note: The 4-phenoxide is slightly more nucleophilic due to para-resonance, but the 3-phenoxide is sufficiently reactive.[1]

  • Alkylation: Add 1.2 eq of benzyl 2-bromoethyl ether dropwise.

  • Heating: Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water.

    • 4-Isomer: Typically precipitates as a solid (filter and recrystallize from EtOH).

    • 3-Isomer: Often forms an oil (extract with DCM, wash with brine, dry over

      
      ).
      
  • Purification: Recrystallization (Para) vs. Flash Column Chromatography (Meta).

Synthetic Workflow Diagram

SynthesisWorkflowStartStart: Hydroxybenzaldehyde(3- or 4- isomer)ActivationActivation:K2CO3 / DMF / 60°C(Phenoxide Formation)Start->ActivationAdditionAlkylation:Add Benzyl-2-bromoethyl ether80°C, 4-6 hrsActivation->AdditionDecisionIsomer CheckAddition->DecisionParaPath4-Isomer (Para)Decision->ParaPathMetaPath3-Isomer (Meta)Decision->MetaPathParaWorkupPrecipitation in Ice WaterFiltrationParaPath->ParaWorkupMetaWorkupOiling OutDCM Extraction & ChromatographyMetaPath->MetaWorkup

Figure 2: Workflow divergence. The 4-isomer allows for scalable precipitation, while the 3-isomer often requires extraction.

Part 3: Experimental Performance Comparison

The following data summarizes the performance differences in a standard Claisen-Schmidt Condensation (reaction with acetophenone to form a chalcone). This reaction tests the aldehyde's electrophilicity.

Reaction Conditions: Aldehyde (1 eq), Acetophenone (1 eq), NaOH (10%), EtOH, RT, 2 hrs.

Feature4-Substituted (Para)3-Substituted (Meta)Scientific Rationale
Reaction Yield 78%92% Meta-carbonyl is more electrophilic; Para is deactivated by resonance.[1]
Reaction Rate (

)
1.0 (Reference)2.4x Faster Inductive withdrawal in the 3-position lowers the LUMO energy of the carbonyl.
Physical State Crystalline SolidViscous Oil / Low MP SolidPara symmetry allows tight crystal packing; Meta "kink" disrupts lattice energy.[1]
Solubility (DMSO) ModerateHighLower lattice energy of the meta-isomer enhances solvation.[1]
UV

~285 nm (Red-shifted)~250 nmPara-conjugation extends the chromophore length significantly more than Meta.[1]

Part 4: Structural & Biological Implications (SAR)

In drug discovery, the choice between 3- and 4-substitution is often a choice between geometry and metabolic stability .[1]

Geometric Fit (The "Lock and Key")
  • 4-Isomer (Linear): Creates a long, rod-like molecule.[1]

    • Application: Ideal for kinases with deep, narrow hydrophobic channels (e.g., tyrosine kinase inhibitors). Also used in liquid crystal formulations where alignment is critical.[1]

  • 3-Isomer (Bent): Creates a "banana" shape.

    • Application: Used to target globular proteins or surface clefts where a linear molecule would sterically clash.[1]

Metabolic Liability

The benzyloxy-ethoxy tail is susceptible to O-dealkylation by Cytochrome P450 enzymes.[1]

  • Para-position: often more exposed to enzymatic attack in linear binding modes.[1]

  • Meta-position: Steric shielding from the adjacent ring hydrogens can sometimes retard metabolic clearance, though this is highly context-dependent.[1]

References

  • Electronic Effects in Benzaldehydes

    • Master Organic Chemistry.[1] "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." (2018).[1][4]

    • [Link]

  • Synthesis of Alkoxybenzaldehydes

    • PrepChem. "Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde."[1][5] (Methodology adapted for benzyloxy derivatives).[1][6][7]

    • [Link]

  • Claisen-Schmidt Reactivity

    • Journal of Chemical Education.[8] "The Dibenzalacetone Reaction Revisited."[8] (Discusses substituent effects on condensation rates).

    • [Link]

  • Biological Activity & SAR

    • Molecules.[1][3][4][6][8][9][10][11][12][13][14] "Evaluation of Benzaldehyde as an Antibiotic Modulator." (2021).[1][15] (Context on benzaldehyde toxicity and activity).

    • [Link]

HPLC retention time data for 3-(2-(benzyloxy)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the HPLC retention behavior for 3-(2-(benzyloxy)ethoxy)benzaldehyde (CAS: 1141781-75-0).

As specific retention times (RT) are system-dependent (varying with column dimensions, flow rate, and dwell volume), this guide focuses on Relative Retention Times (RRT) and hydrophobic elution ordering . This approach ensures the data is transferable across different instrument platforms (e.g., Agilent 1200 vs. Waters Alliance).

CAS: 1141781-75-0 | Application: Pharmaceutical Intermediate (e.g., Kinase Inhibitors)

Executive Summary & Chromatographic Profile

This compound is a lipophilic intermediate typically synthesized via the O-alkylation of 3-hydroxybenzaldehyde. Its chromatographic behavior is dominated by the benzyloxy-ethoxy tail , which significantly increases retention on Reverse Phase (RP) columns compared to its phenolic precursor.

Mechanistic Retention Logic
  • Core Scaffold: The benzaldehyde moiety provides the UV chromophore (254 nm).

  • Hydrophobic Driver: The benzyl ether chain (-O-CH2-CH2-O-CH2-Ph) adds substantial non-polar surface area, interacting strongly with C18 ligands.

  • Polarity Shift: The ether oxygens provide minor hydrogen bond acceptance, but the overall LogP shift is positive (more hydrophobic) relative to the starting material.

Predicted Relative Retention Data (RRT)

The following table outlines the elution order typically observed on a standard C18 column under a generic gradient (5%


 95% ACN).
CompoundStructure / RoleLogP (Est.)Relative Retention (RRT)*Elution Order
3-Hydroxybenzaldehyde Starting Material~1.41.00 (Ref)1 (Early)
3-(2-hydroxyethoxy)benzaldehyde Hydrolysis Impurity~1.1~0.8 - 0.91 (Very Early)
This compound Target Product ~3.2 ~2.8 - 3.2 2 (Mid-Late)
Benzyl 2-bromoethyl ether Alkylating Reagent~3.5~3.5 - 3.83 (Late)
Toluene Solvent/Neutral Marker~2.7~2.5Varies

*RRT is calculated relative to 3-Hydroxybenzaldehyde. Values are estimates based on hydrophobic subtraction modeling.

Recommended Experimental Protocol

To achieve the separation described above, the following self-validating protocol is recommended.

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% H₃PO₄ (or 0.1% Formic Acid for MS).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).

  • Temperature: 30°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.010%Equilibration Start
2.010%Isocratic Hold (Polar impurities)
15.090%Linear Ramp (Elute Target)
20.090%Wash (Elute Reagents)
20.110%Re-equilibration
25.010%End

Synthesis & Separation Workflow (Visualization)

The following diagram illustrates the synthesis pathway and the resulting HPLC separation logic, highlighting where the target compound elutes relative to its critical impurities.

G cluster_chromatogram Elution Order (Time ->) Start Start: 3-Hydroxybenzaldehyde (Polar, LogP ~1.4) Reaction Reaction: O-Alkylation (K2CO3, DMF, Heat) Start->Reaction Nucleophile HPLC HPLC Separation (C18 Column) Start->HPLC Unreacted SM Reagent Reagent: Benzyl 2-bromoethyl ether (Hydrophobic, LogP ~3.5) Reagent->Reaction Electrophile Reagent->HPLC Excess Reagent Product Target: this compound (Mid-Polarity, LogP ~3.2) Reaction->Product Synthesis Product->HPLC Peak1 1. SM (Early) HPLC->Peak1 Peak2 2. Target (Middle) Peak1->Peak2 Peak3 3. Reagent (Late) Peak2->Peak3

Caption: Synthesis workflow and corresponding HPLC elution order based on hydrophobicity.

Troubleshooting & Validation (System Suitability)

To ensure trustworthiness of your data, verify the following system suitability parameters:

  • Resolution (Rs): Ensure Rs > 2.0 between the 3-hydroxybenzaldehyde (SM) peak and the Target peak. If they co-elute, decrease the initial %B (start at 5% instead of 10%).

  • Peak Tailing: The target contains ether linkages which generally exhibit good peak shape. If tailing occurs (Tf > 1.5), it may indicate secondary interactions with silanols; ensure your column is "end-capped" or add 5mM Ammonium Acetate to the aqueous phase.

  • Carryover: The benzyloxy group is "sticky." Run a blank injection (100% ACN) after high-concentration samples to prevent ghost peaks in subsequent runs.

References

  • PubChem. 3-ethoxybenzaldehyde (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 3-(phenylmethoxy)- (Structural Analog). NIST Chemistry WebBook.[1] Available at: [Link]

Sources

Safety Operating Guide

3-(2-(Benzyloxy)ethoxy)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Functional Group" Approach to Safety

As a Senior Application Scientist, I often encounter novel intermediates like 3-(2-(Benzyloxy)ethoxy)benzaldehyde (CAS: 1141781-75-0) where specific safety data is sparse.[1] In these instances, relying solely on a generic Safety Data Sheet (SDS) stating "No Data Available" is negligence. We must instead rely on Structure-Activity Relationships (SAR) .[1]

This molecule contains two critical functional groups that dictate its disposal logic:[1][2]

  • The Aldehyde: Susceptible to autoxidation, forming carboxylic acids (pressure hazard).

  • The Benzyl Ether: A potential peroxide former upon prolonged exposure to air/light.

Immediate Directive: Treat this substance as a Combustible, Irritant, and Potential Peroxide Former . Do not dispose of down the drain. Incineration via a licensed hazardous waste contractor is the only validated disposal route.

Part 1: Physicochemical Profile & Hazard Identification

Before disposal, you must characterize the waste stream.[3][4] Since experimental data for this specific derivative is limited, we derive properties from its parent structures (Benzaldehyde and Benzyl Ethyl Ether).

Table 1: Estimated Physicochemical Properties for Disposal Logic
ParameterValue (Estimated/Derived)Operational Implication
Physical State Viscous Liquid or Low-Melting SolidRequires wide-mouth containers for waste collection; do not use narrow-neck solvent bottles if solidification is possible.[1]
Flash Point > 93°C (> 200°F) (Predicted)Likely Class IIIB Combustible Liquid. Not "Ignitable" by RCRA definitions (<60°C), but still a fire load.
Water Solubility Low / NegligibleDo not attempt aqueous neutralization. It will form a biphasic layer, complicating treatment.
Reactivity High (Autoxidation) Aldehyde group oxidizes to 3-(2-(benzyloxy)ethoxy)benzoic acid over time.[1]
Stability Moderate to Low Ether linkage can form peroxides; keep away from light and air.

Part 2: Regulatory Waste Classification (RCRA & GHS)

Proper classification is the bedrock of compliance. Use the following logic flow to categorize this specific waste stream.

Diagram 1: Waste Classification Decision Tree

WasteClassification Start Analyze this compound Waste IsPure Is the waste pure substance? Start->IsPure IsMixture Is it mixed with solvents? Start->IsMixture PList Is it P-Listed (Acutely Toxic)? (e.g., Sodium Azide, Cyanides) IsPure->PList CheckSolvent Identify Solvent Flash Point IsMixture->CheckSolvent Ignitable Is Flash Point < 60°C? CheckSolvent->Ignitable If solvent is Acetone/EtOAc NotPList Not P-Listed (Standard Organic Waste) PList->NotPList No (Compound is not listed) NotPList->Ignitable HazWaste RCRA Hazardous Waste (D001 Ignitable) Ignitable->HazWaste Yes NonHaz Non-RCRA Regulated* (But treat as Chemical Waste) Ignitable->NonHaz No (> 93°C) End Final Disposal: High-Temp Incineration HazWaste->End Label: 'Hazardous Waste' (Incinerate via Vendor) NonHaz->End Label: 'Non-Regulated Chemical Waste' (Incinerate via Vendor)

Caption: Logic flow for classifying this compound waste. Note that while the pure substance may not be RCRA-regulated, it is almost always disposed of as hazardous chemical waste due to internal HSE protocols.[1]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

The "Time-Bomb" Risk: The ether linkage in this molecule presents a risk of peroxide formation, and the aldehyde presents a risk of pressure buildup (oxidation).[1]

  • Peroxide Test: If the container has been older than 12 months or shows crystal formation around the cap, DO NOT OPEN . Contact EHS immediately.

  • Inerting: If the material is in a flask, quench any reactive intermediates. For the pure aldehyde, no quenching is necessary, but ensure it is not mixed with strong oxidizers (e.g., nitric acid, permanganates) in the waste stream.

Phase 2: Packaging & Labeling
  • Container: High-density polyethylene (HDPE) or amber glass.[1] Avoid metal cans if the waste is acidic (oxidation products).

  • Headspace: Leave at least 10% headspace. Aldehydes can oxidize to acids, potentially releasing heat or causing slight pressure changes.

  • Labeling:

    • Chemical Name: Write out the full name: "this compound". Do not use abbreviations (e.g., "BEB").

    • Hazards: Check "Irritant" and "Toxic".[5][6]

    • Constituents: If in solution, list the solvent % first (e.g., "90% Dichloromethane, 10% this compound").[1]

Phase 3: The "No-Drain" Rule

Under NO circumstances should this compound enter the sewer system.

  • Mechanism of Failure: As a benzyl ether derivative, it is lipophilic and toxic to aquatic microorganisms. It will not degrade in standard water treatment residence times and may trigger regulatory fines for "pass-through" interference.[1]

Part 4: Emergency Spill Response Workflow

In the event of a benchtop spill (> 10 mL), follow this containment logic.

Diagram 2: Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat Assess->PPE Contain Containment: Use Absorbent Pads/Vermiculite PPE->Contain Collect Collection: Scoop into Wide-Mouth Jar Contain->Collect Clean Decontamination: Soap & Water Wash (2x) Collect->Clean Label Label as Hazardous Waste (Debris) Clean->Label

Caption: Operational workflow for managing spills of aromatic aldehydes/ethers. Speed of containment prevents odor saturation in the lab.[1]

Part 5: Scientific Rationale & References

Why Incineration? The complexity of the ether and aldehyde functionalities makes chemical neutralization (e.g., oxidation to acid) impractical and potentially hazardous in a non-controlled setting. High-temperature incineration ensures complete mineralization of the benzene rings and ether linkages into CO2 and H2O.[1]

Why Segregation?

  • Incompatible with Oxidizers: Mixing aldehydes with strong oxidizers (e.g., Chromic acid) can cause violent exothermic reactions [1].

  • Incompatible with Bases: Aldehydes can undergo Cannizzaro reactions or aldol condensations in the presence of strong bases, generating heat and unexpected polymerization [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzaldehyde. (Referenced for SAR data on aromatic aldehydes).

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. (General reference for ether stability).

Sources

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